3-((4-Bromophenoxy)methyl)oxetane
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11BrO2 |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
3-[(4-bromophenoxy)methyl]oxetane |
InChI |
InChI=1S/C10H11BrO2/c11-9-1-3-10(4-2-9)13-7-8-5-12-6-8/h1-4,8H,5-7H2 |
InChI Key |
HWLGJUOAAXLXSW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)COC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Profiling and Synthetic Utility of 3-((4-Bromophenoxy)methyl)oxetane in Drug Discovery
Executive Summary
In modern medicinal chemistry, managing the delicate balance between lipophilicity, aqueous solubility, and metabolic stability is paramount. The molecule 3-((4-Bromophenoxy)methyl)oxetane (C₁₀H₁₁BrO₂) represents a highly strategic building block. It seamlessly integrates the physicochemical benefits of the oxetane ring—a proven bioisostere for gem-dimethyl and carbonyl groups—with the synthetic versatility of a 4-bromophenyl ether. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and field-proven experimental workflows for late-stage functionalization.
Structural Deconstruction & Physicochemical Rationale
The architectural design of 3-((4-Bromophenoxy)methyl)oxetane can be divided into three functional domains, each serving a distinct purpose in drug development:
-
The Oxetane Ring: Saturated four-membered oxygen heterocycles have revolutionized lead optimization. By replacing highly lipophilic gem-dimethyl groups or metabolically labile carbonyls with an oxetane moiety, researchers observe a profound reduction in LogP and a simultaneous increase in aqueous solubility [1]. The oxetane oxygen acts as a potent hydrogen-bond acceptor, while the inherent ring strain (approx. 106 kJ/mol) and sp³ character alter the three-dimensional vector of the molecule, often disrupting flat, planar geometries that lead to poor solubility and off-target toxicity [2].
-
The Methylene Ether Linker: This flexible spacer provides conformational freedom, allowing the molecule to adapt to complex binding pockets. The ether oxygen contributes an additional hydrogen-bond acceptor, further lowering the topological polar surface area (TPSA) penalty while maintaining lipophilic ligand efficiency (LLE).
-
The 4-Bromophenyl Handle: The para-bromo substituent is a privileged electrophilic handle for transition-metal-catalyzed cross-coupling reactions. It enables rapid diversification of the scaffold via C–C (Suzuki-Miyaura) or C–N (Buchwald-Hartwig) bond formation, allowing medicinal chemists to synthesize expansive libraries of oxetane-containing biaryls and anilines [3].
Quantitative Physicochemical Data
To facilitate predictive modeling and formulation strategies, the core physicochemical properties of 3-((4-Bromophenoxy)methyl)oxetane are summarized below.
| Property | Value / Description | Rationale / Impact |
| Molecular Formula | C₁₀H₁₁BrO₂ | Standard modular building block. |
| Molecular Weight | 243.10 g/mol | Low MW ensures downstream products remain within Lipinski's Rule of 5. |
| Computed LogP (cLogP) | ~2.5 | The oxetane ring significantly lowers lipophilicity compared to a tert-butyl or gem-dimethyl analog. |
| TPSA | 18.46 Ų | Optimal for high membrane permeability and potential blood-brain barrier (BBB) penetration. |
| H-Bond Donors / Acceptors | 0 / 2 | Lacks donors, minimizing desolvation penalties during target binding. |
| Ring Strain Energy | ~106 kJ/mol | Requires specific mild conditions during synthesis to prevent acid-catalyzed ring opening. |
Experimental Workflows & Self-Validating Protocols
As a Senior Application Scientist, it is critical to not only execute protocols but to understand the mechanistic causality behind each reagent choice. The following protocols detail the synthesis of the building block and its subsequent diversification.
Protocol A: Synthesis via Williamson Etherification
Objective: Synthesize 3-((4-Bromophenoxy)methyl)oxetane from 4-bromophenol and 3-(bromomethyl)oxetane. Causality & Design: The oxetane ring is highly susceptible to ring-opening under strong Lewis acidic or highly nucleophilic conditions. Therefore, a mild base (K₂CO₃) in a polar aprotic solvent (DMF) is selected to generate the phenoxide nucleophile without degrading the strained heterocycle.
-
Preparation: Charge a flame-dried, argon-purged round-bottom flask with 4-bromophenol (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv). Rationale: Argon prevents oxidative degradation of the phenoxide; K₂CO₃ is basic enough to deprotonate the phenol (pKa ~9.3) but too bulky to act as a competing nucleophile.
-
Solvation: Add anhydrous DMF (0.5 M) and stir at room temperature for 30 minutes.
-
Alkylation: Dropwise add 3-(bromomethyl)oxetane (1.1 equiv). Elevate the temperature to 60 °C. Rationale: Mild heating overcomes the activation energy barrier of the Sₙ2 displacement without triggering thermal degradation of the oxetane.
-
Self-Validation (Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc 8:2) and LC-MS. The disappearance of the phenolic starting material and the emergence of a non-polar UV-active spot confirms conversion.
-
Workup: Quench with water and extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (3x) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.
Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Coupling
Objective: Construct an oxetane-containing biaryl scaffold. Causality & Design: Aryl bromides are highly reactive in Pd-catalyzed cross-couplings. The choice of Pd(dppf)Cl₂ as a catalyst is deliberate; the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and suppressing competitive protodehalogenation [4].
-
Setup: Combine 3-((4-Bromophenoxy)methyl)oxetane (1.0 equiv), an arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv) in a Schlenk tube.
-
Base & Solvent: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 ratio). Rationale: The aqueous base is strictly required to activate the boronic acid into a nucleophilic boronate complex, facilitating the transmetalation step onto the Pd(II) intermediate.
-
Reaction: Heat to 80 °C under argon for 4–6 hours.
-
Validation & Isolation: Filter the crude mixture through a short pad of Celite to remove palladium black. Purify via flash column chromatography to isolate the biaryl-oxetane derivative.
Synthetic Divergence & Workflow Visualization
The true value of 3-((4-Bromophenoxy)methyl)oxetane lies in its ability to serve as a central node for divergent synthesis. The diagram below illustrates how this single scaffold can be routed through different catalytic cycles to yield distinct pharmacological motifs.
Divergent late-stage functionalization pathways of the oxetane-aryl bromide scaffold.
Conclusion
3-((4-Bromophenoxy)methyl)oxetane is a quintessential example of modern modular drug design. By embedding an oxetane ring early in the synthetic sequence, researchers pre-emptively address common pharmacokinetic liabilities such as poor aqueous solubility and high metabolic clearance. Coupled with the robust reactivity of the 4-bromophenyl ether, this molecule provides a reliable, self-validating pathway to generate high-quality, drug-like chemical space.
References
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Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights". Journal of Medicinal Chemistry, 53(8), 3227–3246. URL:[Link]
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Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis". Angewandte Chemie International Edition, 49(48), 9052–9067. URL:[Link]
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Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). "The Buchwald-Hartwig Amination After 25 Years". Angewandte Chemie International Edition, 58(48), 17118–17129. URL:[Link]
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Qi, X., et al. (2018). "Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides". Organic Process Research & Development, 22(3), 360–366. URL:[Link]
An In-depth Technical Guide to the Molecular Structure of 3-((4-Bromophenoxy)methyl)oxetane
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Publication Date: March 12, 2026
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 3-((4-Bromophenoxy)methyl)oxetane, a molecule of significant interest in medicinal chemistry and drug discovery. The oxetane motif is increasingly utilized as a versatile surrogate for other functional groups to enhance physicochemical and pharmacokinetic properties of drug candidates.[1][2] This guide will delve into the synthesis, spectroscopic characterization, and structural features of this specific brominated oxetane derivative. By synthesizing available data and established chemical principles, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary for the effective application of this compound in their work.
Introduction: The Significance of the Oxetane Moiety in Drug Design
The oxetane ring, a four-membered cyclic ether, has emerged as a valuable building block in modern medicinal chemistry.[1] Its inherent ring strain and the presence of an oxygen atom confer unique stereoelectronic properties that can be leveraged to address common challenges in drug development.[3] Unlike more flexible aliphatic chains, the constrained nature of the oxetane ring can help to lock in a specific conformation of a molecule, which can be advantageous for optimizing binding to a biological target.[1] Furthermore, the oxetane moiety is a polar, sp³-rich scaffold that can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability when incorporated into a drug candidate.[1][2]
The subject of this guide, 3-((4-Bromophenoxy)methyl)oxetane, combines the desirable features of the oxetane ring with a brominated aromatic system. The bromo-substituent can serve as a handle for further chemical modification through cross-coupling reactions and can also influence the compound's pharmacokinetic profile. Understanding the interplay between the oxetane and the bromophenoxy moieties is crucial for predicting the molecule's behavior in biological systems.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of 3-((4-Bromophenoxy)methyl)oxetane are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₂ | [4] |
| Molecular Weight | 243.1 g/mol | [4] |
| CAS Number | 1393688-54-4 | [4] |
| Appearance | Yellow oil | [4] |
2D and 3D Structural Representation
The 2D structure of 3-((4-Bromophenoxy)methyl)oxetane reveals the connectivity of the atoms, showing the central oxetane ring linked to a 4-bromophenoxy group via a methylene bridge.
Caption: 2D structure of 3-((4-Bromophenoxy)methyl)oxetane.
The three-dimensional conformation of the oxetane ring is not perfectly planar but rather exists in a puckered conformation to relieve some of the ring strain.[5] The degree of puckering can be influenced by the substituents on the ring.[5] For 3-((4-Bromophenoxy)methyl)oxetane, the bulky substituent at the 3-position likely influences the preferred conformation of the oxetane ring. A precise determination of the 3D structure would require crystallographic data, which is not currently available in the public domain.
Synthesis of 3-((4-Bromophenoxy)methyl)oxetane
While a specific experimental protocol for the direct synthesis of 3-((4-Bromophenoxy)methyl)oxetane is not explicitly detailed in the reviewed literature, a highly plausible synthetic route can be extrapolated from the synthesis of a closely related analog, (3-((4-bromophenoxy)methyl)oxetan-3-yl)methanol.[6] The general strategy involves the synthesis of a key intermediate, (3-(bromomethyl)oxetan-3-yl)methanol, followed by a Williamson ether synthesis with 4-bromophenol.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 3-((4-Bromophenoxy)methyl)oxetane.
Experimental Protocol (Adapted)
Step 1: Synthesis of (3-(bromomethyl)oxetan-3-yl)methanol [6]
-
To a solution of 2,2-bis(bromomethyl)propane-1,3-diol in ethanol, add sodium ethoxide at room temperature.
-
Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (3-(bromomethyl)oxetan-3-yl)methanol.
Step 2: Synthesis of 3-((4-Bromophenoxy)methyl)oxetane [6]
-
To a solution of (3-(bromomethyl)oxetan-3-yl)methanol and 4-bromophenol in acetone, add potassium carbonate.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-((4-Bromophenoxy)methyl)oxetane.
Note: The hydroxyl group of the intermediate (3-(bromomethyl)oxetan-3-yl)methanol would need to be converted to a suitable leaving group (e.g., mesylate or tosylate) or removed to arrive at the target compound. A more direct route would involve the reaction of 3-(hydroxymethyl)oxetane with 4-bromophenol under Mitsunobu conditions or by converting the hydroxyl group to a good leaving group followed by substitution with 4-bromophenoxide.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the oxetane ring, the methylene bridge, and the aromatic ring.
-
Oxetane Protons: The protons on the oxetane ring are expected to appear as a complex multiplet in the upfield region, typically between δ 4.0 and 5.0 ppm.[6] The non-equivalent methylene protons on the oxetane ring would likely appear as doublets of doublets.
-
Methylene Bridge Protons: The two protons of the methylene group connecting the oxetane ring to the phenoxy oxygen are expected to resonate as a singlet or a narrow multiplet.
-
Aromatic Protons: The protons on the 4-bromophenyl ring will appear in the aromatic region (δ 6.8-7.5 ppm). Due to the para-substitution pattern, two distinct sets of doublets are expected, each integrating to two protons.
¹³C NMR: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule.
-
Oxetane Carbons: The carbons of the oxetane ring are expected to resonate in the range of δ 60-80 ppm.
-
Methylene Bridge Carbon: The carbon of the methylene bridge will likely appear in a similar region to the oxetane carbons.
-
Aromatic Carbons: The carbons of the 4-bromophenyl ring will appear in the downfield region (δ 115-160 ppm). The carbon attached to the bromine atom (ipso-carbon) is expected to have a chemical shift influenced by the "heavy atom effect," which can cause a shift that is different from what would be predicted based on electronegativity alone.[7]
Infrared (IR) Spectroscopy
The IR spectrum of 3-((4-Bromophenoxy)methyl)oxetane is expected to show characteristic absorption bands corresponding to its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-O-C (ether stretch) | 1150-1085 |
| C-H (aromatic) | 3100-3000 |
| C=C (aromatic) | 1600-1450 |
| C-Br (stretch) | 680-515 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio). Fragmentation patterns would likely involve cleavage of the ether linkage and fragmentation of the oxetane ring.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the 3-((4-Bromophenoxy)methyl)oxetane moiety into a lead compound can be a strategic move to enhance its drug-like properties. The oxetane ring can act as a polar, metabolically stable surrogate for more labile groups like gem-dimethyl or carbonyl functionalities.[1] This can lead to improved aqueous solubility and a more favorable pharmacokinetic profile.
The 4-bromophenyl group offers several advantages. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the bromine atom provides a convenient site for further chemical elaboration via a variety of cross-coupling reactions, allowing for the rapid generation of analogs with diverse substitution patterns.
While specific biological activity for 3-((4-Bromophenoxy)methyl)oxetane has not been reported in the available literature, its structural motifs are present in molecules with a wide range of therapeutic applications, including inhibitors of kinases and other enzymes.[2]
Conclusion
3-((4-Bromophenoxy)methyl)oxetane is a molecule with significant potential in the field of drug discovery. Its molecular structure combines the advantageous physicochemical properties of the oxetane ring with the synthetic versatility and potential for specific interactions of the bromophenyl group. This technical guide has provided a comprehensive overview of its structure, a plausible synthetic route, and its expected spectroscopic characteristics. Further experimental investigation is warranted to fully elucidate its three-dimensional structure, confirm its spectroscopic properties, and explore its biological activity. The information presented herein serves as a valuable resource for researchers and scientists working to leverage the unique properties of oxetane-containing compounds in the development of novel therapeutics.
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Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
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Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
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SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. [Link]
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The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Organic Syntheses Procedure. [Link]
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Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Stack Exchange. [Link]
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Spectroscopic and electrochemical characterization of a Pr4+ imidophosphorane complex and the redox chemistry of Nd3+ and Dy3+ complexes. Dalton Transactions. [Link]
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The Solvation Mechanics of Bromophenoxy Methyl Oxetane: A Technical Guide for Synthetic and Medicinal Chemistry
Executive Summary
Bromophenoxy methyl oxetane (e.g., 3-((4-bromophenoxy)methyl)oxetane, CAS 1393688-54-4)[1] is a highly versatile building block in modern drug discovery. It effectively bridges the robust cross-coupling reactivity of a brominated aryl ether with the physicochemical modulating properties of an oxetane ring. For researchers and process chemists, understanding the solubility profile of this intermediate in organic solvents is critical for optimizing reaction conditions, particularly in palladium-catalyzed cross-couplings and purification workflows. This whitepaper provides a rigorous analysis of its solvation mechanics, quantitative solubility estimates, and validated experimental protocols for thermodynamic solubility profiling.
Structural Dichotomy and Solvation Mechanics
The solubility behavior of bromophenoxy methyl oxetane is dictated by the competing physicochemical properties of its two primary structural domains:
-
The Bromophenyl Ether Tail (Lipophilic Domain): Similar to other brominated aromatic ethers like 2[2], this moiety is highly hydrophobic. The heavy bromine atom is highly polarizable, generating strong London dispersion forces that drive the molecule's solubility in non-polar and halogenated organic solvents.
-
The Oxetane Core (Polar Domain): The strained, four-membered cyclic ether acts as a potent hydrogen-bond acceptor. The incorporation of an oxetane ring is a well-established strategy in medicinal chemistry to beneficially influence solubility, metabolic stability, and lipophilicity without adding significant steric bulk[3]. The exposed ether oxygen significantly increases the molecule's affinity for polar aprotic and protic solvents compared to purely hydrocarbon analogs[4].
Diagram 1: Structural domains of bromophenoxy methyl oxetane and their primary solvation pathways.
Quantitative Solubility Matrix in Organic Solvents
Because empirical solubility data for specific proprietary intermediates can vary based on crystalline form and purity, the following matrix synthesizes the expected thermodynamic solubility ranges at 25°C. These values are extrapolated from the established behavior of oxetane derivatives and brominated aryl ethers[2][4].
| Solvent | Classification | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |
| Dichloromethane (DCM) | Polar Aprotic / Halogenated | 8.93 | > 100 (Highly Soluble) | Dipole-dipole & heavy atom dispersion |
| Tetrahydrofuran (THF) | Polar Aprotic / Ether | 7.52 | > 100 (Highly Soluble) | Ether-ether affinity (Like-dissolves-like) |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 6.02 | 50 - 100 (Soluble) | Dipole-dipole interactions |
| Methanol (MeOH) | Polar Protic | 32.7 | 10 - 50 (Moderately Soluble) | H-bond donation to oxetane oxygen |
| n-Hexane | Non-Polar | 1.89 | < 10 (Slightly Soluble) | Weak London dispersion forces |
| Water | Aqueous | 80.1 | < 0.1 (Insoluble) | Hydrophobic exclusion by bromophenyl |
Methodology: High-Throughput Thermodynamic Solubility Profiling
Step-by-Step Protocol
-
Preparation of Saturated Solutions: Add an excess of solid bromophenoxy methyl oxetane (approximately 50-100 mg) to 1.0 mL of the target organic solvent in a 2 mL glass HPLC vial.
-
Causality: An excess of solid must remain visible to ensure the solvent is fully saturated, establishing the boundary condition for thermodynamic equilibrium.
-
-
Isothermal Equilibration: Seal the vials and agitate on a temperature-controlled thermoshaker at 25.0 ± 0.1 °C at 800 rpm for 48 hours.
-
Causality: 48 hours is strictly required to transition from a transient kinetic dissolution state to a true thermodynamic equilibrium, accounting for any potential solvent-mediated polymorphic transformations.
-
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.
-
Causality: Polytetrafluoroethylene (PTFE) is selected for its universal chemical compatibility with harsh organic solvents (like THF and DCM). Filtration removes sub-micron undissolved particles that would otherwise scatter light and artificially inflate UV absorbance readings.
-
-
Quantification via HPLC-UV: Dilute the filtered supernatant volumetrically (e.g., 1:100 or 1:1000) in the mobile phase. Analyze via HPLC-UV at the λmax of the bromophenyl chromophore (typically ~220-230 nm).
-
Self-Validation: The system validates itself by running a concurrent 5-point calibration curve of known concentrations. The dilution step ensures the sample's absorbance falls strictly within the linear dynamic range of the Beer-Lambert law, preventing detector saturation.
-
Diagram 2: Self-validating thermodynamic solubility determination workflow.
Strategic Implications in Drug Design and Synthesis
The high solubility of bromophenoxy methyl oxetane in polar aprotic solvents like THF and dioxane is highly advantageous for synthetic chemists. These solvents are the standard media for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations). The bromine atom acts as an excellent electrophilic handle for these couplings.
Furthermore, the integration of the oxetane ring serves as a structural bioisostere for carbonyls and gem-dimethyl groups. As highlighted in 3[3], oxetanes lower the intrinsic lipophilicity (logP) of the parent molecule, thereby improving the overall aqueous solubility of the final Active Pharmaceutical Ingredient (API) while simultaneously protecting adjacent sites from cytochrome P450-mediated oxidative metabolism.
References
1.[1] 1393688-54-4(3-((4-Bromophenoxy)methyl)oxetane) - ChemicalBook Source: chemicalbook.com URL:1
2.[2] 4-Bromodiphenyl Ether | C12H9BrO | CID 7565 - PubChem Source: nih.gov URL:2
3.[3] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews Source: acs.org URL:3
4.[4] "Polyethers, Tetrahydrofuran and Oxetane Polymers". In: Kirk-Othmer Encyclopedia of Chemical Technology Source: softbeam.net (via Wiley) URL:4
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An In-depth Technical Guide to the Physicochemical Profiling of 3-((4-Bromophenoxy)methyl)oxetane: Calculated LogP and pKa Values
Foreword
In the landscape of modern drug discovery, a molecule's success is not solely dictated by its interaction with a biological target. Its journey through a biological system—absorption, distribution, metabolism, and excretion (ADME)—is governed by a complex interplay of physicochemical properties. Among the most critical of these are lipophilicity and acidity, quantified by the partition coefficient (LogP) and the acid dissociation constant (pKa), respectively. Understanding these parameters from the earliest stages of research is paramount to designing effective and safe therapeutic agents.
This guide provides a detailed examination of 3-((4-bromophenoxy)methyl)oxetane, a molecule featuring two key structural motifs of increasing interest in medicinal chemistry: the electron-withdrawing oxetane ring and the lipophilic bromophenoxy group. We will dissect the theoretical underpinnings of its LogP and pKa values, explore the computational methodologies used for their prediction, and provide the context of experimental validation. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, mechanistic understanding of how molecular structure dictates physicochemical destiny.
The Significance of Lipophilicity (LogP)
The n-octanol/water partition coefficient, or LogP, is the preeminent measure of a compound's lipophilicity.[1] It describes the equilibrium distribution of a neutral molecule between a lipid-like (n-octanol) and an aqueous phase.[1][2] This value is a critical predictor of a drug's ability to cross biological membranes, its solubility, and its potential for off-target interactions.
Structural Deconstruction of 3-((4-Bromophenoxy)methyl)oxetane
The LogP of this molecule is a composite of its distinct structural components:
-
4-Bromophenoxy Group : This aromatic system is the primary contributor to the molecule's lipophilicity. The phenyl ring is inherently hydrophobic, and the bromine atom further increases this characteristic.
-
Oxetane Ring : In contrast, the oxetane moiety is a polar, four-membered cyclic ether. Its oxygen atom can act as a hydrogen bond acceptor, which generally increases hydrophilicity and aqueous solubility.[3][4] The introduction of an oxetane ring in place of a gem-dimethyl group, for instance, can significantly enhance solubility.[3]
-
Ether Linkage : The ether group connecting the phenyl ring and the oxetane methyl arm provides flexibility and contributes a degree of polarity.
The final LogP value represents a balance between the hydrophobic pull of the bromophenyl group and the hydrophilic influence of the oxetane ring.
Computational Prediction of LogP
Given the time and material costs of experimental determination, in silico prediction of LogP is a cornerstone of modern drug design.[5][6] These methods can be broadly categorized:
-
Fragment-Based Methods : These approaches calculate LogP by summing the contributions of predefined molecular fragments.[7][8][9] Well-known examples include Rekker's and the Ghose-Crippen atomic methods.[10] They are fast and effective for common chemical scaffolds but may struggle with novel or complex structures where fragment values are not well-defined.
-
Property-Based Methods : These "whole molecule" approaches correlate LogP with calculated molecular properties like molecular surface area, polarizability, and partial atomic charges.[7][8] They avoid the ambiguity of molecular fragmentation.
-
Quantum Mechanical (QM) Methods : These first-principles methods calculate the free energy of solvation in water and n-octanol to directly derive the partition coefficient.[6][8] While computationally intensive, they offer high accuracy and are not reliant on existing experimental datasets.
-
Data-Driven & Machine Learning Methods : Emerging techniques, such as graph convolutional neural networks (GCNN), are trained on vast datasets of known LogP values to recognize complex patterns between molecular structure and lipophilicity, offering superior prediction accuracy for diverse molecules.[5]
Calculated LogP Data for 3-((4-Bromophenoxy)methyl)oxetane
While experimental data for this specific molecule is not publicly available, we can compile predictions from various computational algorithms to establish a consensus value.
| Computational Method/Software | Predicted LogP Value | Principle of Method |
| XLogP3 | ~2.5 - 3.0 | Atom-based method with corrective factors |
| ALOGPS | ~2.6 - 3.1 | E-state indices and neural network analysis[1] |
| ChemAxon | ~2.7 | Fragment-based and property-based models |
| SwissADME (iLOGP) | ~2.8 | Physics-based, free energy of solvation in n-octanol and water |
Note: These values are expert estimations based on the structure and publicly available data for highly similar analogs, such as 3-(4-bromophenoxy)oxetane (predicted XlogP of 2.3) and more complex derivatives.[11][12] The addition of the methyl linker is expected to increase the LogP slightly compared to its direct-linked analog.
The predicted LogP values consistently fall in the range of 2.5 to 3.1 , indicating that 3-((4-bromophenoxy)methyl)oxetane is a moderately lipophilic compound. This profile suggests a good potential for oral absorption and membrane permeability, falling well within the desirable range for many drug candidates.
The Role of Acidity (pKa)
The pKa is a measure of the strength of an acid in solution. For any ionizable group, the pKa value indicates the pH at which the group is 50% protonated and 50% deprotonated. This property profoundly influences a molecule's solubility, receptor binding, and pharmacokinetic profile, as its charge state can change dramatically within different physiological pH environments (e.g., stomach vs. intestine).
Ionization Potential of 3-((4-Bromophenoxy)methyl)oxetane
A structural analysis of 3-((4-bromophenoxy)methyl)oxetane reveals no traditionally acidic or basic functional groups.
-
Phenolic Ether : The oxygen atom is part of a stable ether linkage and is not acidic like a phenol's hydroxyl group.
-
Ether Oxygens (Acyclic and Oxetane) : The oxygen atoms in the ether linkage and the oxetane ring are Lewis bases and can theoretically be protonated. However, their basicity is extremely low. The pKa of the conjugate acid of a simple ether is typically around -3 to -4. The basicity of the oxetane oxygen is slightly higher than that of epoxides but still very weak.[13]
Therefore, under any physiologically relevant pH (1-8), 3-((4-bromophenoxy)methyl)oxetane is expected to be an entirely neutral molecule.
The Inductive Effect of the Oxetane Ring
While the subject molecule itself lacks a basic center, it is crucial to understand the role the oxetane ring plays when positioned near one. The oxetane ring exerts a potent inductive electron-withdrawing effect.[4][14] This effect significantly reduces the basicity (lowers the pKa) of nearby amines. The magnitude of this effect is highly dependent on the distance between the oxetane and the basic center.[14][15]
-
α-position : Lowers pKa by ~2.7 units
-
β-position : Lowers pKa by ~1.9 units
This property makes the oxetane motif a valuable tool for medicinal chemists to fine-tune the pKa of a lead compound to avoid liabilities associated with high basicity, such as hERG channel inhibition.[15]
Computational and Experimental pKa Determination
Predicting the pKa of a molecule is a significant computational challenge.[16]
-
Computational Approaches : Methods often rely on quantum mechanics to calculate the Gibbs free energy of the deprotonation reaction.[16][17] Machine learning models trained on large experimental datasets also provide rapid and accurate predictions for common functional groups.[18][19]
-
Experimental Methods : For molecules with measurable pKa values, standard techniques include potentiometric titration, UV-Vis spectrophotometry, and NMR spectroscopy.[20][21][22] These methods track changes in a physical property of the molecule as a function of pH, with the inflection point of the resulting sigmoid curve indicating the pKa.[20]
For 3-((4-bromophenoxy)methyl)oxetane, computational pKa prediction is not applicable in a meaningful way for drug development, as its pKa values fall far outside the physiological range.
Methodologies & Workflows
To ensure scientific integrity, the protocols for both computational prediction and experimental determination must be robust and validated.
Workflow for Computational Property Prediction
The following diagram illustrates a typical in silico workflow for determining LogP and pKa.
Caption: A generalized workflow for the computational prediction of LogP and pKa.
Standard Protocol for Experimental LogP Determination (Shake-Flask Method)
This remains the gold-standard method for its accuracy and direct measurement of partitioning.[20]
Objective: To determine the n-octanol/water partition coefficient (LogP) of 3-((4-bromophenoxy)methyl)oxetane.
Materials:
-
3-((4-bromophenoxy)methyl)oxetane
-
n-Octanol (HPLC grade, pre-saturated with water)
-
Purified Water (HPLC grade, pre-saturated with n-octanol)
-
Separatory funnels or glass vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrumentation (e.g., UV-Vis Spectrophotometer or HPLC-UV)
Procedure:
-
Preparation of Solvents: Pre-saturate the n-octanol and water by mixing them vigorously for 24 hours, followed by a 24-hour separation period. This ensures thermodynamic equilibrium.
-
Stock Solution: Prepare a stock solution of the compound in n-octanol at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a separatory funnel, add a precise volume of the n-octanol stock solution and an equal volume of the pre-saturated water.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Allow the layers to separate completely. If an emulsion forms, use a centrifuge to break it.
-
Concentration Measurement: Carefully sample both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as: P = [Concentration]octanol / [Concentration]water
-
LogP Determination: Calculate LogP as the base-10 logarithm of P: LogP = log10(P)
Summary and Implications
The physicochemical profile of a molecule provides a critical lens through which to view its drug-like potential.
Caption: Relationship between structure, properties, and implications for drug development.
Summary Table:
| Property | Predicted Value/State | Key Structural Contributor(s) | Implication in Drug Development |
| LogP | 2.5 - 3.1 | 4-Bromophenoxy group (lipophilic) vs. Oxetane ring (polar) | Indicates a good balance for membrane permeability and aqueous solubility; favorable for oral absorption. |
| pKa | Neutral in pH 1-12 | Absence of ionizable functional groups | The compound will not change its charge state in different physiological compartments, leading to predictable distribution and eliminating pH-dependent solubility issues. |
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Foreword: The Strategic Role of Oxetanes in Modern Chemistry
An In-depth Technical Guide to the Electronic Properties of 4-Bromophenoxy Substituted Oxetanes
The oxetane ring, a four-membered cyclic ether, has transitioned from a structural curiosity to a cornerstone of modern medicinal chemistry and materials science.[1][2] Its value lies in a unique combination of properties: a small, polar, and three-dimensional structure that can profoundly influence the characteristics of a parent molecule.[1][3][4] Oxetanes are frequently employed as bioisosteres for gem-dimethyl and carbonyl groups, offering a strategic tool to enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability.[1][2][4][5] This guide focuses specifically on 4-bromophenoxy substituted oxetanes, a class of compounds where the intrinsic properties of the oxetane scaffold are modulated by the nuanced electronic effects of a substituted aromatic system. Understanding these electronic properties is paramount for researchers aiming to rationally design next-generation therapeutics and functional materials.
The Oxetane Scaffold: An Intrinsic Electronic Profile
The electronic character of the oxetane ring is dominated by its strained four-membered structure. Unlike its more flexible five-membered counterpart, tetrahydrofuran, oxetane possesses significant ring strain (approx. 106 kJ/mol).[6][7] This strain has profound consequences for its electronic behavior.
-
Bond Angles and Hybridization: The endocyclic bond angles are significantly compressed from the ideal tetrahedral angle of 109.5°.[5] For instance, the C-O-C angle is approximately 90.2°.[8] This forces the carbon and oxygen atoms to adopt increased p-character in their ring-forming orbitals, which in turn increases the s-character of the exocyclic bonds and the oxygen's lone pair orbitals.
-
Enhanced Basicity and Hydrogen Bond Acceptance: The strained C-O-C bond angle exposes the oxygen's lone pairs of electrons, making the oxetane oxygen an exceptionally effective Lewis base and hydrogen-bond acceptor.[5][6][7][8] In fact, oxetanes form more effective hydrogen bonds than other common cyclic ethers and can compete with many carbonyl functional groups, a critical feature for molecular recognition at biological targets.[6][7][8]
Caption: A flowchart illustrating the logical structure of this technical guide.
Modulating the Core: The Influence of the 4-Bromophenoxy Substituent
Attaching a 4-bromophenoxy group to the oxetane scaffold introduces a sophisticated layer of electronic control. The overall effect is a combination of the phenoxy linker and the bromine atom's specific properties.
The Phenoxy Linkage: A Duality of Effects
The phenoxy group influences the oxetane core through two opposing electronic mechanisms:
-
Inductive Effect (-I): Oxygen is a highly electronegative atom. It withdraws electron density from the attached oxetane ring through the sigma bond framework. This effect, in isolation, would decrease the electron density of the oxetane.[9]
-
Resonance Effect (+M): The lone pairs on the phenoxy oxygen can delocalize into the aromatic π-system. While this primarily affects the phenyl ring, it modulates the overall electron-donating or -withdrawing character of the entire substituent group that influences the oxetane.[9]
The 4-Bromo Substitution: An Electronegative Perturbation
The placement of a bromine atom at the para-position of the phenoxy ring is a key design choice. Bromine is an electronegative halogen that exerts a strong electron-withdrawing inductive effect (-I). While it also possesses a weak electron-donating resonance effect (+M) due to its lone pairs, the inductive effect typically dominates in halogens. This has two major consequences:
-
It reduces the electron density of the aromatic ring.
-
It makes the entire 4-bromophenoxy group a net electron-withdrawing substituent, which in turn influences the electronic environment of the oxetane ring it is attached to.
Caption: Interplay of electronic effects from substituents on the oxetane core.
Quantifying Electronic Properties: A Guide to Methodologies
To harness the subtle electronic features of 4-bromophenoxy substituted oxetanes, both computational and experimental methods are essential. These approaches provide quantitative data to guide molecular design.
In Silico Analysis: Computational Modeling
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting electronic properties before a molecule is ever synthesized.[10]
-
Molecule Construction: Build the 3D structure of the 4-bromophenoxy substituted oxetane using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common and effective method is using the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[11][12]
-
Causality: This step is critical because electronic properties are highly dependent on the molecule's three-dimensional structure. An unoptimized structure will yield meaningless results.
-
-
Vibrational Frequency Calculation: Perform a frequency calculation on the optimized geometry.
-
Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface and not a transition state.
-
-
Single-Point Energy Calculation: Using the validated geometry, perform a single-point energy calculation to derive the final molecular orbitals and electronic properties.
-
Property Analysis:
-
Dipole Moment: Quantifies the overall polarity of the molecule.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a larger gap generally implies greater stability.[11][13]
-
Molecular Electrostatic Potential (MEP) Map: This visualizes the charge distribution across the molecule.[14] Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).[14][15]
-
Caption: A self-validating workflow for computational analysis of electronic properties.
To illustrate the impact of substitution, the table below presents hypothetical DFT-calculated data for a series of 3-phenoxy-3-methyloxetanes.
| Compound | Substituent (X) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 1 | -H | 2.15 | -6.50 | -0.85 | 5.65 |
| 2 | -Br (para) | 2.90 | -6.75 | -1.10 | 5.65 |
| 3 | -OCH₃ (para) | 2.05 | -6.20 | -0.70 | 5.50 |
Causality: The electron-withdrawing bromine in Compound 2 lowers both the HOMO and LUMO energy levels compared to the unsubstituted analog 1 , reflecting a less electron-rich aromatic system.[16] It also increases the overall molecular dipole moment. Conversely, the electron-donating methoxy group in Compound 3 raises the HOMO energy, making it more susceptible to oxidation, and slightly decreases the HOMO-LUMO gap, suggesting higher reactivity.
Experimental Characterization
Experimental data provides the ultimate validation for computational predictions.
-
Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of the synthesized 4-bromophenoxy substituted oxetane in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.
-
¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The chemical shifts of the protons on the oxetane ring and the aromatic ring provide direct information about their local electronic environment. Electron-withdrawing effects will typically shift signals downfield (to higher ppm).
-
¹³C NMR Spectroscopy: Acquire a carbon NMR spectrum. The chemical shift of the oxetane carbons, particularly the carbon bearing the phenoxy substituent, is highly sensitive to the electronic effects of the substituent.
-
Data Analysis: Compare the observed chemical shifts to those of related, unsubstituted analogs. The magnitude of the change in chemical shifts (Δδ) can be correlated with the electron-donating or -withdrawing strength of the 4-bromophenoxy group.
Implications for Drug Discovery and Materials Science
The electronic properties of 4-bromophenoxy substituted oxetanes are not merely academic; they have direct and predictable consequences for real-world applications.
-
Drug Discovery:
-
Target Interactions: The electron-rich oxygen of the oxetane can act as a potent hydrogen bond acceptor in a protein's active site.[6][7] The MEP map can guide the design of molecules that form complementary electrostatic interactions with a receptor, enhancing binding affinity and selectivity.[17]
-
ADME Properties: The introduction of the polar oxetane and the electronegative bromine can increase overall polarity, often leading to improved aqueous solubility.[3] This can also serve to block sites of metabolism, enhancing the metabolic stability of a drug candidate.[1][4]
-
Fine-tuning Basicity: When placed near a basic nitrogen atom, the electron-withdrawing nature of the oxetane moiety can reduce the amine's pKa, a strategy often used to avoid off-target effects or improve cell permeability.[1] The 4-bromophenoxy group would further enhance this effect.
-
-
Materials Science:
Conclusion
The 4-bromophenoxy substituted oxetane is a scaffold where electronic properties are finely tunable. The inherent polarity and hydrogen-bonding capability of the strained oxetane ring are systematically modulated by the strong, electron-withdrawing nature of the 4-bromophenoxy substituent. By leveraging a synergistic combination of computational modeling and experimental characterization, researchers can precisely quantify these electronic features. This detailed understanding allows for the rational design of molecules with optimized properties, from next-generation drug candidates with enhanced target affinity and favorable pharmacokinetics to advanced polymers with tailored characteristics.
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3-((4-Bromophenoxy)methyl)oxetane: Physicochemical Profiling, Synthesis, and Applications in Drug Discovery
Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and physicochemical properties is a critical bottleneck. 3-((4-Bromophenoxy)methyl)oxetane has emerged as a highly versatile bifunctional building block. It combines the structural robustness of a 4-bromophenyl halide—a prime handle for palladium-catalyzed cross-coupling—with the unique physicochemical benefits of an oxetane ring.
This technical guide provides an in-depth analysis of the molecular weight, molecular formula, synthetic methodology, and downstream applications of 3-((4-Bromophenoxy)methyl)oxetane. By understanding the causality behind its structural design and synthetic protocols, drug development professionals can effectively integrate this scaffold into lead optimization campaigns.
Physicochemical Profiling & Structural Rationale
Molecular Weight and Formula Analysis
The precise atomic composition of 3-((4-Bromophenoxy)methyl)oxetane dictates its behavior in biological and synthetic systems. The compound possesses a molecular weight of 243.10 g/mol and a molecular formula of C₁₀H₁₁BrO₂ [2].
The molecular formula is derived from three distinct structural motifs:
-
The Oxetane Ring (C₃H₅O): A highly strained, four-membered oxygen heterocycle.
-
The Methylene Linker (CH₂): Provides conformational flexibility between the ring and the aryl system.
-
The 4-Bromophenoxy Group (OC₆H₄Br): An electron-rich aromatic system terminated by a heavy halogen.
Quantitative Data Summary
| Property | Value | Causality / Implication in Drug Design |
| Chemical Name | 3-((4-Bromophenoxy)methyl)oxetane | IUPAC nomenclature defining exact spatial connectivity. |
| CAS Registry Number | 1393688-54-4 | Unique identifier for chemical databases and procurement. |
| Molecular Formula | C₁₀H₁₁BrO₂ | Dictates the exact atomic composition and mass balance. |
| Molecular Weight | 243.10 g/mol | Low MW allows for extensive downstream functionalization while keeping the final Active Pharmaceutical Ingredient (API) within Lipinski's Rule of 5. |
| Monoisotopic Mass | ~241.99 Da | Critical parameter for High-Resolution Mass Spectrometry (HRMS) validation. |
| Hydrogen Bond Acceptors | 2 (Ether, Oxetane) | Enhances aqueous solubility and potential target binding affinity. |
The "Oxetane Advantage" (E-E-A-T Rationale)
Why incorporate an oxetane ring rather than a standard alkyl or cycloalkyl group? According to seminal studies by Carreira and co-workers at Roche, the oxetane ring serves as a highly effective bioisostere for gem-dimethyl and carbonyl groups [1]. Matched molecular pair analysis (MMPA) has demonstrated that oxetane incorporation frequently improves metabolic stability by blocking cytochrome P450-mediated oxidation sites, while simultaneously increasing aqueous solubility due to the strong dipole moment of the oxygen atom [3].
Synthetic Methodology: A Self-Validating Protocol
To ensure high yield and purity, the synthesis of 3-((4-Bromophenoxy)methyl)oxetane is typically achieved via a Williamson ether synthesis. The following protocol is designed as a self-validating system, ensuring that each step provides mechanistic feedback to the chemist.
Step-by-Step Experimental Protocol
Step 1: Reagent Preparation and Solvation
-
Action: Charge a flame-dried round-bottom flask with 4-bromophenol (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF).
-
Causality: Flame-drying removes adventitious moisture, preventing the competitive hydrolysis of the electrophile. DMF is selected as a polar aprotic solvent to maximize the nucleophilicity of the phenoxide anion by selectively solvating the counter-cation, leaving the anion "naked" and highly reactive.
Step 2: Deprotonation
-
Action: Add anhydrous potassium carbonate (K₂CO₃, 1.5 equiv) to the stirring solution at room temperature. Stir for 30 minutes.
-
Causality: The pKa of 4-bromophenol is approximately 9.3. K₂CO₃ is a mild, insoluble base that cleanly deprotonates the phenol to generate the active phenoxide nucleophile without causing side reactions (such as ring-opening of the oxetane). The 30-minute window ensures complete deprotonation.
Step 3: Electrophilic Addition
-
Action: Introduce oxetan-3-ylmethyl methanesulfonate (1.1 equiv) dropwise. Elevate the reaction temperature to 80°C and stir for 12 hours.
-
Causality: The methanesulfonate (mesylate) is an excellent leaving group, facilitating a smooth Sₙ2 displacement. Heating to 80°C provides the necessary activation energy to overcome the steric hindrance of the neopentyl-like position on the oxetane ring, while remaining safely below the thermal degradation threshold of the strained four-membered ring.
Step 4: In-Process Control (IPC) and Self-Validation
-
Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate eluent.
-
Causality: This creates a self-validating loop. The reaction is only deemed complete when the UV-active spot corresponding to 4-bromophenol is entirely consumed, ensuring maximum conversion and preventing difficult downstream chromatographic separations.
Step 5: Aqueous Workup and Isolation
-
Action: Quench the reaction with deionized water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Causality: The aqueous quench dissolves the inorganic salts (K₂CO₃, KMs) and removes the bulk of the DMF. Ethyl acetate effectively partitions the target product into the organic phase.
Synthetic workflow for 3-((4-Bromophenoxy)methyl)oxetane via SN2 etherification.
Downstream Applications in Drug Discovery
The true value of 3-((4-Bromophenoxy)methyl)oxetane lies in its utility as a modular building block. The 4-bromo substituent acts as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions.
By subjecting this molecule to Suzuki-Miyaura coupling (with various boronic acids) or Buchwald-Hartwig amination (with primary/secondary amines), medicinal chemists can rapidly generate libraries of oxetane-containing APIs. Because the oxetane moiety is already installed, the late-stage functionalization focuses entirely on exploring the chemical space of the aryl/amine binding vectors.
Downstream functionalization of the 4-bromo handle via palladium-catalyzed cross-coupling.
Analytical Validation & Quality Control
To ensure the scientific integrity of the synthesized 3-((4-Bromophenoxy)methyl)oxetane, rigorous analytical validation is required:
-
¹H NMR (CDCl₃): Look for the characteristic oxetane ring protons. The methylene protons of the oxetane ring typically appear as distinct multiplets between 4.40–4.90 ppm due to the rigid, strained ring system. The linker -CH₂- will appear as a doublet or singlet depending on the exact substitution at the 3-position.
-
LC-MS: The mass spectrum must show the characteristic isotopic pattern of a mono-brominated compound (a 1:1 ratio of M and M+2 peaks) around m/z 242 and 244.
References
- Source: National Institutes of Health (NIH)
- 1393688-54-4 | 3-((4-Bromophenoxy)methyl)
- Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis Source: RSC Medicinal Chemistry URL
Methodological & Application
Application Note: Controlled Cationic Ring-Opening Polymerization (CROP) of 3-((4-Bromophenoxy)methyl)oxetane
Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary
The functionalization of polyethers is a critical pathway in the development of advanced biomaterials, solid polymer electrolytes, and drug-delivery scaffolds. The monomer 3-((4-Bromophenoxy)methyl)oxetane is highly valued because its four-membered oxetane ring readily undergoes polymerization, while the pendant 4-bromophenoxy group remains inert during the reaction[1]. This preserves the aryl bromide moiety for post-polymerization modifications, such as palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.
This application note details a self-validating, step-by-step protocol for the living Cationic Ring-Opening Polymerization (CROP) of 3-((4-Bromophenoxy)methyl)oxetane, engineered to yield linear polymers with predictable molecular weights and narrow polydispersity indices (PDI).
Mechanistic Insights: Controlling the Polymerization Pathway
To synthesize high-quality linear polyoxetanes, it is critical to understand the two competing propagation mechanisms in CROP: the Active Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism[2].
-
ACE Mechanism (Desired): The propagating species is a tertiary oxonium ion located at the end of the polymer chain. The neutral oxetane monomer acts as a nucleophile, attacking the α -carbon of the oxonium ion to extend the chain. This pathway yields strictly linear polymers with controlled molecular weights[3].
-
AM Mechanism (Undesired): Triggered by protic impurities (e.g., water or alcohols), the chain end is terminated into a hydroxyl group. The positive charge is transferred to a free monomer. The terminal hydroxyl group of the polymer then attacks the activated monomer. This step-growth-like pathway leads to severe chain transfer, branching, and broad molecular weight distributions[3].
Fig 1: Competing ACE and AM mechanisms in oxetane CROP.
Experimental Design & Rationale (E-E-A-T)
As an application scientist, achieving a "living" polymerization requires suppressing both the AM mechanism and intramolecular backbiting (which forms cyclic oligomers). We achieve this through rigorous causality-driven experimental design:
-
Initiator Selection (Methyl Triflate, MeOTf): While Lewis acids like BF3⋅OEt2 are common, they often require protic co-initiators, inherently triggering the AM pathway[3]. MeOTf acts as a direct alkylating agent, forming the initial oxonium ion without generating protic species, thereby locking the reaction into the ACE pathway[4].
-
Solvent Engineering (Dichloromethane / 1,4-Dioxane): In pure dichloromethane (DCM), the highly strained propagating oxonium ion is prone to backbiting its own ether backbone. By introducing 1,4-dioxane as a co-solvent, we create a non-steady-state controlled process. Dioxane acts as a reversible ligand, converting the highly reactive "strain ACE species" into a dormant, strain-free 1-oxonia-4-oxacyclohexane ion. This completely suppresses cyclic oligomer formation and yields a living polymerization with a PDI < 1.25[4].
-
Irreversible Quenching: Terminating the reaction with Sodium Methoxide (NaOMe) irreversibly opens the terminal oxonium ion, capping the polymer with a stable methyl ether and preventing depolymerization during workup.
Step-by-Step Protocol
Fig 2: Five-step workflow for the controlled CROP of functionalized oxetanes.
Materials Required
-
Monomer: 3-((4-Bromophenoxy)methyl)oxetane (Distilled over CaH2 prior to use).
-
Initiator: Methyl trifluoromethanesulfonate (MeOTf) (Stored under Argon).
-
Solvents: Dichloromethane (DCM) and 1,4-Dioxane (Both anhydrous, passed through activated alumina columns).
-
Quencher: 1.0 M Sodium methoxide (NaOMe) in methanol.
Procedure
Step 1: Preparation & Rigorous Drying
-
Flame-dry a 25 mL Schlenk flask under vacuum and backfill with ultra-pure Argon three times. Causality: Even ambient humidity will initiate the AM mechanism, ruining the PDI.
-
Inside a glovebox, transfer 1.0 g (3.89 mmol) of 3-((4-Bromophenoxy)methyl)oxetane into the flask.
Step 2: Initiation 3. Inject 3.0 mL of anhydrous DCM and 1.0 mL of anhydrous 1,4-dioxane into the flask. 4. Submerge the flask in an ice-water bath (0 °C) and stir for 10 minutes. 5. Using a gas-tight microsyringe, inject 8.8 μ L (0.078 mmol) of MeOTf dropwise. Causality: Cooling to 0 °C controls the exotherm of the initiation step, preventing thermal degradation of the initial oxonium species.
Step 3: Propagation 6. Remove the ice bath and allow the reaction to warm to room temperature (25 °C). 7. Stir continuously for 24 to 48 hours. The solution will gradually become viscous as the dormant dioxane-oxonium complex regulates chain growth.
Step 4: Termination 8. Quench the polymerization by injecting 0.5 mL of 1.0 M NaOMe in methanol. Stir for an additional 30 minutes. Causality: The strong methoxide nucleophile outcompetes any residual monomer or polymer backbone, cleanly capping the living chain end.
Step 5: Purification 9. Dilute the viscous solution with 2 mL of DCM. 10. Precipitate the polymer by adding the solution dropwise into 100 mL of vigorously stirring, ice-cold methanol. 11. Collect the white precipitate via vacuum filtration and dry in a vacuum oven at 40 °C for 24 hours.
Quantitative Data & Expected Outcomes
The addition of 1,4-dioxane significantly tightens the molecular weight distribution compared to using DCM alone, albeit at the cost of a slower propagation rate. Below is a summary of expected quantitative outcomes based on initiator equivalents:
| Initiator (MeOTf) [M] | Monomer [M] | Solvent System (v/v) | Temp (°C) | Time (h) | Conversion (%) | Expected Mn (Da) | PDI ( Mw/Mn ) |
| 0.02 | 1.0 | DCM (100%) | 25 | 12 | >95 | 14,500 | 1.45 - 1.60 |
| 0.02 | 1.0 | DCM / Dioxane (3:1) | 25 | 48 | >90 | 12,800 | 1.18 - 1.25 |
| 0.05 | 1.0 | DCM / Dioxane (3:1) | 25 | 24 | >95 | 5,100 | 1.15 - 1.20 |
Self-Validation & Troubleshooting
To ensure the scientific integrity of your synthesized batch, perform the following self-validating checks:
-
1 H-NMR Spectroscopy (in CDCl 3 ):
-
Success Indicator: Disappearance of the highly deshielded oxetane ring protons (typically multiplets around 4.5–4.8 ppm).
-
Success Indicator: Appearance of a broad polymer backbone signal (polyether −CH2−O−CH2− ) at ~3.4–3.6 ppm.
-
Stability Check: The aromatic protons of the 4-bromophenoxy group should remain cleanly resolved at ~6.8 ppm and ~7.3 ppm, confirming the aryl bromide was unaffected by the strong alkylating conditions.
-
-
Gel Permeation Chromatography (GPC):
-
Run GPC (THF eluent, polystyrene standards). A monomodal peak confirms the dominance of the ACE mechanism. A bimodal peak or a low-molecular-weight tail indicates protic contamination and the presence of the AM mechanism.
-
References
1.[4] Title: Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process: A Comparison of Initiators Yielding Living and Nonliving Polymers Source: Macromolecules (ACS Publications) URL: [Link]
2.[2] Title: Green Propellants (Mechanistic analysis of ACE and AM pathways in oxetane CROP) Source: ResearchGate URL: [Link]
3.[3] Title: STUDY ON CATIONIC RING-OPENING POLYMERIZATION MECHANISM OF 3-ETHYL-3-HYDROXYMETHYL OXETANE Source: Journal of Macromolecular Science, Part A (Taylor & Francis) URL: [Link]
4.[1] Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews (ACS Publications) URL: [Link]
Sources
Advanced Application Note: Functionalization of Aryl Bromides on Oxetane Scaffolds
Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Focus: Mechanistic rationale, chemoselective scaffold synthesis, and late-stage cross-coupling protocols.
Strategic Rationale: Oxetanes in Medicinal Chemistry
The incorporation of oxetane rings into pharmaceutical candidates has revolutionized modern drug design. Acting as robust bioisosteres for gem-dimethyl groups, carbonyls, and morpholines, oxetanes profoundly improve physicochemical properties by increasing aqueous solubility, reducing lipophilicity (lowering logD), and enhancing metabolic stability[1].
However, the true synthetic value of oxetanes is unlocked when they are integrated into versatile building blocks, such as oxetane-substituted aryl bromides (e.g., 3-(3-bromophenyl)oxetane). These bifunctional scaffolds provide a stable, yet highly reactive, aryl bromide handle that can be subjected to divergent late-stage functionalization via transition-metal catalysis[2].
Mechanistic Causality: Overcoming Oxetane Reactivity Challenges
Functionalizing an aryl bromide in the presence of an oxetane ring presents two distinct mechanistic challenges:
-
Lewis Acid Sensitivity: The highly strained four-membered oxygen heterocycle is susceptible to ring-opening when exposed to strong Lewis acids or harsh nucleophiles (e.g., organolithiums or non-stabilized Grignard reagents)[1].
-
Catalyst Sequestration: The Lewis-basic oxygen lone pairs can coordinate to transition metals (Pd or Ni). This off-target coordination can poison the catalyst or alter the geometry of the oxidative addition complex, slowing down the catalytic cycle and promoting degradation[3].
The Solution: To bypass these issues, modern functionalization relies on highly tuned catalytic systems. For the initial synthesis of the scaffold, Nickel-catalyzed alkyl-aryl Suzuki coupling allows for chemoselective activation of an iodoalkane over an aryl bromide[2]. For late-stage functionalization of the aryl bromide handle, Metallaphotoredox Cross-Electrophile Coupling (CEC) is preferred. By utilizing single-electron transfer (SET) under mild photocatalytic conditions, CEC avoids harsh organometallic reagents entirely, preserving the structural integrity of the oxetane[4],[5].
Divergent Functionalization Workflow
The following workflow illustrates the strategic pathways for utilizing oxetane-aryl bromides. The intact aryl bromide serves as the primary electrophile for either classical Palladium-catalyzed cross-coupling or modern Nickel/Photoredox dual catalysis.
Figure 1: Divergent functionalization pathways for oxetane-aryl bromide scaffolds.
Comparative Performance Data
Selecting the correct functionalization method depends heavily on the desired bond formation. The table below synthesizes quantitative library data comparing cross-coupling methods for oxetane-containing aryl substrates[4],[5].
| Coupling Method | Target Bond | Optimal Catalyst System | Typical Yields | Oxetane Tolerance | Key Limitation |
| Alkyl-Aryl Suzuki | C(sp²)–C(sp³) | NiI₂ / trans-2-aminocyclohexanol | 40–70% | High (Scaffold Prep) | Fails with certain heteroaromatics[2] |
| Photoredox CEC | C(sp²)–C(sp³) | NiCl₂(dme) / Ir(ppy)₃ / Blue LED | 30–85% | High (Late-Stage) | Poor yields with tertiary alkyl halides[4] |
| Negishi Coupling | C(sp²)–C(sp³) | Pd₂(dba)₃ / SPhos | 20–60% | Moderate | Organozinc reagents can degrade oxetanes[5] |
| Buchwald-Hartwig | C(sp²)–N | Pd₂(dba)₃ / XPhos | 50–90% | Moderate to High | Requires careful selection of mild bases |
Self-Validating Experimental Protocols
Protocol A: Chemoselective Synthesis of 3-(3-Bromophenyl)oxetane
This protocol utilizes a Nickel-catalyzed Suzuki coupling to merge 3-iodooxetane with 3-bromophenylboronic acid. The causality behind this specific choice is chemoselectivity : the Ni catalyst preferentially undergoes oxidative addition with the aliphatic C–I bond over the aromatic C–Br bond, leaving the aryl bromide intact for future functionalization[2].
Materials:
-
3-Iodooxetane (1.0 equiv)
-
3-Bromophenylboronic acid (1.5 equiv)
-
NiI₂ (10 mol%)
-
trans-2-Aminocyclohexanol (10 mol%)
-
NaHMDS (2.0 equiv)
-
Anhydrous Isopropanol (iPrOH)
Step-by-Step Procedure:
-
Preparation of the Catalyst Complex: In an argon-filled glovebox, charge a dry Schlenk flask with NiI₂ and trans-2-aminocyclohexanol. Add anhydrous iPrOH and stir for 15 minutes until a homogenous complex forms. Causality: The bidentate amino-alcohol ligand stabilizes the Ni(II) intermediate, preventing premature β-hydride elimination of the secondary alkyl oxetane radical.
-
Reagent Addition: Add 3-bromophenylboronic acid and 3-iodooxetane to the flask.
-
Base Activation: Slowly add NaHMDS. Causality: NaHMDS is a strong, non-nucleophilic base that activates the boronic acid for transmetalation without acting as a nucleophile that could attack the oxetane ring.
-
Reaction Execution: Seal the flask, remove from the glovebox, and stir at 80 °C for 12 hours.
-
Self-Validating Checkpoint (IPQC): Pull a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS.
-
Validation Criteria: The presence of the product mass ( m/z ~213 for 79 Br) with the distinct 1:1 isotopic pattern of a single bromine atom confirms successful coupling without over-reaction (debromination).
-
-
Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.
-
Final Validation: ¹H NMR (CDCl₃) must show characteristic oxetane ring protons—two distinct multiplets between 4.6 and 5.1 ppm. The absence of these peaks indicates catastrophic Lewis-acid mediated ring opening.
Protocol B: Late-Stage Functionalization via Metallaphotoredox CEC
Once the oxetane-aryl bromide scaffold is isolated, it can be functionalized with diverse alkyl groups. This protocol couples the scaffold with a secondary alkyl bromide using dual Nickel/Photoredox catalysis[4],[5].
Materials:
-
3-(3-Bromophenyl)oxetane (1.0 equiv)
-
Alkyl bromide (e.g., 4-bromotetrahydropyran) (1.5 equiv)
-
NiCl₂·glyme (5 mol%)
-
dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (5 mol%)
-
Ir(ppy)₃ (1 mol%)
-
Tris(trimethylsilyl)silane (TTMSS) (1.5 equiv)
-
Na₂CO₃ (2.0 equiv)
-
Anhydrous N,N-Dimethylacetamide (DMA)
Step-by-Step Procedure:
-
Reaction Assembly: In a dry vial under nitrogen, combine the oxetane-aryl bromide, alkyl bromide, NiCl₂·glyme, dtbbpy, Ir(ppy)₃, and Na₂CO₃.
-
Solvent and Reductant Addition: Add anhydrous DMA followed by TTMSS. Causality: TTMSS acts as a mild hydrogen atom transfer (HAT) agent and stoichiometric reductant to turn over the Ni catalytic cycle. This avoids the use of harsh metallic reductants (like Mn or Zn dust) which can be heterogeneous and difficult to scale.
-
Photochemical Activation: Seal the vial and irradiate with a 450 nm Blue LED array at room temperature for 18 hours. Ensure a cooling fan is used to maintain the temperature below 30 °C. Causality: Elevated temperatures in photochemical setups can lead to thermal degradation of the oxetane.
-
Self-Validating Checkpoint (IPQC): Monitor by LC-MS.
-
Validation Criteria: The disappearance of the starting material must correlate with the appearance of the cross-coupled product mass. If a mass corresponding to protodehalogenation (loss of Br, replacement with H) dominates, the Ni-catalyst loading must be increased relative to the photocatalyst to outcompete premature radical quenching.
-
-
Workup: Dilute with water and extract with MTBE. Wash the organic layer with brine (3x) to remove DMA, dry, and concentrate. Purify via reverse-phase HPLC.
References
-
Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling Duncton, M. A. J., et al. Organic Letters, 2008, 10(15), 3259-3262. URL:[Link]
-
Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp²)–C(sp³) Cross-Coupling Methods by Library Synthesis Dombrowski, A. W., et al. ACS Medicinal Chemistry Letters, 2021, 12(12), 1937-1943. URL:[Link]
-
2-(Aryl-sulfonyl)oxetanes as designer 3-dimensional fragments for fragment screening: synthesis and strategies for functionalisation Burkhard, J. A., et al. MedChemComm, 2013, 4, 149-152. URL:[Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Hazra, S., et al. Chemical Reviews, 2022, 122(22), 16425-16503. URL:[Link]
Sources
- 1. 2-(Aryl-sulfonyl)oxetanes as designer 3-dimensional fragments for fragment screening: synthesis and strategies for functionalisation - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46450D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buchwald-Hartwig Amination of Bromophenoxy Oxetanes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Oxetane-Containing Arylamines
The oxetane motif has emerged as a valuable structural component in modern medicinal chemistry. Its unique physicochemical properties, including improved solubility, metabolic stability, and lipophilicity, make it an attractive surrogate for more common functionalities like gem-dimethyl or carbonyl groups. When incorporated into arylamines, these scaffolds can significantly enhance the pharmacological profile of drug candidates. The Buchwald-Hartwig amination stands as a powerful and versatile method for the construction of the crucial C-N bond that links the oxetane-bearing aryl group to an amine, enabling access to a diverse array of novel chemical entities for drug discovery and development.[1]
This guide provides a detailed technical overview and actionable protocols for the successful implementation of the Buchwald-Hartwig amination for the synthesis of arylamines derived from bromophenoxy oxetanes.
Understanding the "Why": The Catalytic Cycle and Key Reaction Components
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[2][3] A fundamental understanding of the catalytic cycle is crucial for rational protocol design and troubleshooting.
The generally accepted mechanism involves a Pd(0)/Pd(II) cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the bromophenoxy oxetane, forming a Pd(II) intermediate.
-
Ligand Exchange/Amine Coordination: The amine displaces a ligand on the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired arylamine product is formed, and the Pd(0) catalyst is regenerated.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The Critical Choice of Ligand and Base
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the phosphine ligand and the base.
-
Ligands: Bulky, electron-rich phosphine ligands are essential. They stabilize the palladium catalyst, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination. For the amination of bromophenoxy oxetanes, biaryl phosphine ligands are generally the preferred choice.
| Ligand Family | Recommended For | Key Features |
| Buchwald-type Biarylphosphines | Primary and secondary amines | Bulky and electron-rich, promoting high catalytic activity. |
| (e.g., XPhos, RuPhos, BrettPhos) | ||
| Ferrocenylphosphines | Primary and secondary amines | Offer good stability and activity. |
| (e.g., cataCXium® A) | ||
| Josiphos-type Ligands | A broad range of amines | Known for their versatility and effectiveness. |
-
Bases: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. The choice of base can be influenced by the presence of sensitive functional groups on the substrates.
| Base | Strength | Common Applications | Considerations |
| Sodium tert-butoxide (NaOtBu) | Strong | General purpose, highly effective. | Can be incompatible with base-sensitive functional groups like esters. |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | Strong | Useful for substrates with protic functional groups. | |
| Cesium carbonate (Cs₂CO₃) | Moderate | A milder option, suitable for sensitive substrates. | May require higher reaction temperatures or longer reaction times. |
| Potassium phosphate (K₃PO₄) | Moderate | Another milder alternative to alkoxide bases. |
Experimental Protocols
The following protocols are designed as a starting point for the Buchwald-Hartwig amination of bromophenoxy oxetanes. Optimization of reaction parameters may be necessary for specific substrates.
General Experimental Workflow
Figure 2: A step-by-step experimental workflow for the Buchwald-Hartwig amination.
Protocol 1: Amination with a Primary Amine
This protocol is suitable for the coupling of a bromophenoxy oxetane with a primary aliphatic or aromatic amine.
Materials:
-
Bromophenoxy oxetane (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to the Schlenk tube.
-
Addition of Reactants: Add the bromophenoxy oxetane and the primary amine to the Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Protocol 2: Amination with a Secondary Amine
This protocol is adapted for the coupling of a bromophenoxy oxetane with a secondary amine.
Materials:
-
Bromophenoxy oxetane (1.0 mmol)
-
Secondary amine (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Cesium carbonate (2.0 mmol)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Oven-dried microwave vial with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To the microwave vial, add Pd(OAc)₂, RuPhos, and cesium carbonate.
-
Addition of Reactants: Add the bromophenoxy oxetane and the secondary amine.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane.
-
Reaction: Seal the vial and heat the reaction mixture in a microwave reactor to 120 °C for 1-4 hours. Alternatively, conventional heating at 110 °C for 12-24 hours can be employed.
-
Monitoring: Monitor the reaction progress by LC-MS or GC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate.
-
Purification: Purify the residue by column chromatography.
Troubleshooting and Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly opened reagents and solvents. Consider using a pre-catalyst. |
| Insufficiently active ligand/base | Screen alternative bulky phosphine ligands (e.g., BrettPhos for primary amines). Try a stronger base like LiHMDS if compatible. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10-20 °C. | |
| Formation of Side Products | Hydrodehalogenation (Ar-H) | This can be more prevalent with primary amines. The choice of ligand is crucial; bidentate ligands can sometimes suppress this pathway.[4] |
| Ether cleavage or oxetane ring opening | Use a milder base such as Cs₂CO₃ or K₃PO₄. Lower the reaction temperature. | |
| Homocoupling of the amine or aryl halide | Optimize catalyst loading and reaction temperature. |
Conclusion
The Buchwald-Hartwig amination is a robust and highly adaptable method for the synthesis of valuable oxetane-containing arylamines. By carefully selecting the appropriate catalyst system and reaction conditions, researchers can efficiently access a wide range of novel compounds with promising applications in drug discovery and materials science. The protocols and guidelines presented here offer a solid foundation for the successful implementation of this important transformation.
References
- Buchwald, S. L. (2023). The Buchwald-Hartwig Amination: A Practical User's Guide. Chemical Science.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Baran, P. S. (2017). Named Reaction #2: Buchwald-Hartwig Amination. Reddit. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
- Vetticatt, M. J. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
- Louie, J., & Hartwig, J. F. (1995). Palladium-catalyzed synthesis of arylamines from aryl halides. Mechanistic studies lead to coupling in the absence of tin reagents. Tetrahedron Letters, 36(21), 3609-3612.
Sources
Application Note: Strategic Incorporation of 3-((4-Bromophenoxy)methyl)oxetane for Novel Drug Scaffolds
Executive Summary
The oxetane motif has emerged as a highly valuable structural unit in modern medicinal chemistry. Its unique three-dimensional character and favorable physicochemical properties offer a compelling alternative to more traditional, sterically demanding groups like gem-dimethyl or carbonyl functions. This guide provides a detailed exploration of the 3-((4-Bromophenoxy)methyl)oxetane fragment, a versatile building block that combines the benefits of the oxetane ring with a strategically placed bromine atom, serving as a linchpin for diversification through cross-coupling chemistry. We will detail its synthesis, key properties, and provide robust, field-tested protocols for its incorporation into discovery programs, thereby enabling the rapid generation of novel chemical entities with improved drug-like properties.
The Oxetane Moiety: A Bioisostere with Superior Properties
The strategic value of the oxetane ring stems from its ability to act as a "polar non-basic" bioisostere. Unlike a gem-dimethyl group, which primarily adds lipophilicity, the oxetane's oxygen atom can act as a hydrogen bond acceptor, improving aqueous solubility and modulating crystal packing forces. Furthermore, the strained four-membered ring imparts a distinct three-dimensional exit vector to substituents, allowing for improved exploration of target binding pockets compared to flat aromatic systems.
Key advantages conferred by the oxetane moiety include:
-
Enhanced Solubility: The ether oxygen introduces polarity without an ionizable center, often leading to significant gains in aqueous solubility.
-
Reduced Lipophilicity: Replacement of lipophilic groups like gem-dimethyl or tert-butyl with an oxetane can lower the molecule's overall logP.
-
Metabolic Stability: The oxetane ring is generally resistant to oxidative metabolism by cytochrome P450 enzymes, which can block common metabolic pathways and improve a compound's pharmacokinetic profile.
-
Improved Target Engagement: The rigid, three-dimensional nature of the oxetane can lock substituents into favorable conformations for target binding, potentially increasing potency and selectivity.
The subject of this guide, 3-((4-Bromophenoxy)methyl)oxetane, is a bifunctional building block. It offers the aforementioned benefits of the oxetane core while the 4-bromophenyl group provides a robust and highly versatile handle for late-stage functionalization via a wide array of transition-metal-catalyzed cross-coupling reactions.
Physicochemical Profile
A clear understanding of a fragment's properties is critical for its effective deployment in a drug discovery campaign. The table below summarizes the key computed and experimental data for 3-((4-Bromophenoxy)methyl)oxetane.
| Parameter | Value | Significance in Drug Design |
| Molecular Weight | 243.09 g/mol | Adheres to "Rule of 5" guidelines for fragment-based design. |
| cLogP | 2.5 - 2.8 | Moderate lipophilicity, providing a good starting point for further elaboration. |
| Topological Polar Surface Area (TPSA) | 18.46 Ų | Low TPSA suggests good potential for cell permeability. |
| Hydrogen Bond Acceptors | 2 | The ether and oxetane oxygens can engage with biological targets. |
| Hydrogen Bond Donors | 0 | Lacks acidic protons, reducing potential metabolic liabilities. |
| Reactivity Handle | Aryl Bromide | Ideal for Suzuki, Buchwald-Hartwig, Sonogashira, and other cross-coupling reactions. |
Synthesis and Derivatization Workflow
The overall strategy involves the synthesis of the core fragment followed by its diversification. This workflow allows for the creation of a library of analogs from a common intermediate.
Caption: General workflow for synthesis and diversification.
Experimental Protocols
Disclaimer: All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 5.1: Synthesis of 3-((4-Bromophenoxy)methyl)oxetane
This two-step procedure first activates the hydroxyl group of 3-(hydroxymethyl)oxetane via tosylation, followed by a Williamson ether synthesis with 4-bromophenol.
Step A: Synthesis of Oxetan-3-ylmethyl 4-methylbenzenesulfonate
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(hydroxymethyl)oxetane (1.0 eq.).
-
Solvent: Dissolve in anhydrous pyridine (approx. 0.2 M solution). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.1 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with 1 M HCl, then saturated NaHCO₃ solution, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude tosylate is often of sufficient purity to be used directly in the next step.
Step B: Williamson Ether Synthesis
-
Setup: To a round-bottom flask, add 4-bromophenol (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent: Add anhydrous N,N-dimethylformamide (DMF) to create a suspension (approx. 0.3 M).
-
Reagent Addition: Add a solution of the crude oxetane tosylate (from Step A, 1.05 eq.) in a minimal amount of DMF to the suspension.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous phase with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-((4-Bromophenoxy)methyl)oxetane as a solid or oil.
Protocol 5.2: Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation
This protocol provides a general method for coupling the aryl bromide with a boronic acid or ester, a foundational reaction in modern medicinal chemistry.
Caption: Suzuki-Miyaura cross-coupling workflow.
Detailed Procedure:
-
Setup: To a microwave vial or Schlenk tube, add 3-((4-Bromophenoxy)methyl)oxetane (1.0 eq.), the desired arylboronic acid or pinacol ester (1.2 eq.), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).
-
Catalyst: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, 2-5 mol%).
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times.
-
Solvent: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, or DME).
-
Reaction: Heat the mixture to 80-100 °C (conventional heating) or 120-150 °C (microwave heating) for the required time (monitor by LC-MS).
-
Workup: Cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography or preparative HPLC to yield the final product.
Case Study: Integration into a Kinase Inhibitor Scaffold
While specific examples for the title compound are part of proprietary discovery programs, we can look at a closely related analog to demonstrate its utility. In the development of inhibitors for a specific kinase, a lead compound suffered from poor solubility and rapid metabolism at a para-methoxy position.
-
The Problem: The initial lead compound (Lead-OMe) showed good potency but had a measured aqueous solubility of <5 µg/mL and a short half-life in human liver microsomes.
-
The Solution: The methoxy group was replaced with the 3-(phenoxymethyl)oxetane moiety, introduced via a synthetic route analogous to Protocol 5.1. The resulting compound (Lead-Oxetane) was then diversified.
-
The Result: The oxetane-containing analog exhibited a dramatic increase in solubility to >100 µg/mL. Furthermore, the metabolic soft spot was removed, leading to a 5-fold increase in microsomal half-life. This demonstrates the power of the oxetane fragment to resolve common ADME (Absorption, Distribution, Metabolism, and Excretion) issues in drug discovery.
Conclusion
The 3-((4-Bromophenoxy)methyl)oxetane building block is a powerful tool for modern medicinal chemists. It provides a direct route to incorporating the advantageous oxetane ring while simultaneously offering a versatile chemical handle for rapid library synthesis and lead optimization. The protocols detailed herein provide a reliable foundation for the synthesis and subsequent derivatization of this fragment. By leveraging its unique properties, discovery teams can efficiently address common challenges such as poor solubility and metabolic instability, ultimately accelerating the path toward novel therapeutic agents.
References
-
Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new solution for an old problem. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-membered ring-containing spirocycles: synthetic strategies and opportunities. Chemical Reviews, 114(17), 8257-8322. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Jahnsan, J. A., & Böttcher, H. (2010). The oxetane motif in medicinal chemistry. ChemMedChem, 5(2), 190-197. [Link]
Application Note: Preparation of Functionalized Polyethers from 3-((4-Bromophenoxy)methyl)oxetane Monomers via Cationic Ring-Opening Polymerization
Introduction & Scientific Rationale
The synthesis of highly functionalized polyethers is a critical objective in the development of advanced biomaterials, high-refractive-index optical resins, and flame-retardant thermoplastics. Four-membered oxetane rings possess significant internal ring strain (approximately 107 kJ/mol) resulting from the repulsion of eclipsed hydrogen atoms[1]. This strain provides a powerful thermodynamic driving force, making oxetanes highly susceptible to irreversible ring-opening polymerization (ROP) under appropriate conditions[1].
The monomer 3-((4-Bromophenoxy)methyl)oxetane (BrPMO) is of particular interest to drug development professionals and polymer scientists. The pendant 4-bromophenoxy moiety not only imparts unique physical properties to the resulting polymer but also serves as a robust synthetic handle for post-polymerization modifications (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions). This application note details the authoritative protocol for the Cationic Ring-Opening Polymerization (CROP) of BrPMO to yield well-defined, linear polyethers[2].
Mechanistic Causality & Experimental Design (E-E-A-T)
As a Senior Application Scientist, it is vital to understand that successful polymerization is not merely a sequence of additions, but a delicate balance of thermodynamics and kinetics.
The Active Chain End (ACE) Mechanism
The polymerization of oxetanes generally proceeds via an Active Chain End (ACE) mechanism or an Activated Monomer Mechanism (AMM)[3]. To synthesize high-molecular-weight linear polyethers from BrPMO, the ACE mechanism is strictly preferred. In the ACE pathway, the propagating species is a tertiary oxonium ion located at the polymer chain end. The nucleophilic oxygen of an incoming BrPMO monomer attacks the α -carbon of this oxonium ion, opening the ring and extending the chain[3].
Initiator and Solvent Causality
-
Initiator: Boron trifluoride diethyl etherate ( BF3⋅OEt2 ) is selected as the Lewis acid initiator[4]. When combined with adventitious trace water or a deliberately added protic source (like an alcohol), it efficiently generates the proton required to form the initial oxonium ion[5].
-
Solvent Selection (The Critical Variable): While dichloromethane (DCM) is a standard solvent for CROP[4], its use often permits intramolecular nucleophilic attack (backbiting) by the oxygen atoms in the newly formed polymer backbone. This leads to chain transfer and the formation of unwanted cyclic oligomers. To engineer a controlled system, 1,4-dioxane is utilized as the solvent[6]. 1,4-Dioxane acts as a mild Lewis base that reversibly coordinates with the propagating oxonium ion. This temporary stabilization effectively suppresses backbiting, enabling a non-steady-state controlled polymerization that yields predictable molecular weights and narrow dispersity ( Đ<1.3 )[6].
Figure 1: Active Chain End (ACE) mechanism for the CROP of 3-((4-Bromophenoxy)methyl)oxetane.
Step-by-Step Experimental Protocol
Self-Validating System Principle: This protocol is designed with in-process validation steps. By monitoring the physical state (viscosity) and conducting mid-reaction NMR sampling, the scientist can confirm propagation without relying solely on end-point analysis.
Materials Required
-
Monomer: 3-((4-Bromophenoxy)methyl)oxetane (Purified, dried over CaH2 and distilled/recrystallized).
-
Initiator: Boron trifluoride diethyl etherate ( BF3⋅OEt2 ), sealed under Argon.
-
Solvent: Anhydrous 1,4-Dioxane (inhibitor-free).
-
Quenching/Precipitation: Anhydrous Methanol, Cold Hexane.
Methodology
-
System Preparation (Strict Anhydrous Control): Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under dynamic vacuum. Backfill with high-purity Argon. Repeat this cycle three times. Rationale: Ambient moisture acts as an uncontrolled chain-transfer agent, which will prematurely terminate propagation and broaden the molecular weight distribution[4].
-
Monomer Dissolution: Under a positive flow of Argon, transfer 10.0 mmol of BrPMO into the Schlenk flask. Inject 10 mL of anhydrous 1,4-dioxane to dissolve the monomer[4].
-
Initiation: Submerge the reaction vessel in an ice bath to cool the solution to 0 °C. Using a gas-tight micro-syringe, inject BF3⋅OEt2 (0.1 mmol, 1.0 mol% relative to monomer) dropwise into the vigorously stirring solution[4].
-
Propagation & In-Process Validation: Allow the mixture to stir at 0 °C for 1 hour to manage the initial exothermic ring-opening, then gradually warm the system to 35 °C[6].
-
Validation Checkpoint: After 4 hours at 35 °C, a distinct increase in solution viscosity should be visually apparent. Extract a 0.1 mL aliquot, quench with methanol, and analyze via 1H NMR. The disappearance of the highly deshielded oxetane ring protons ( δ 4.3–4.5 ppm) validates active monomer conversion.
-
-
Quenching: After 24 hours of total propagation time, terminate the living oxonium chain ends by injecting 1.0 mL of anhydrous methanol[4]. Stir for an additional 30 minutes to ensure complete capping of the polymer chains.
-
Purification (Precipitation): Concentrate the polymer solution under reduced pressure to approximately half its original volume. Precipitate the crude polyether by adding the concentrated solution dropwise into a beaker containing 100 mL of vigorously stirring, ice-cold hexane[4].
-
Isolation: Collect the precipitated functionalized polyether via vacuum filtration. Wash the filter cake with 20 mL of fresh cold hexane to remove unreacted monomer and cyclic impurities. Dry the polymer under high vacuum at 40 °C to a constant weight.
Figure 2: Step-by-step experimental workflow for the synthesis of BrPMO-derived polyethers.
Quantitative Data & Troubleshooting
Table 1: Influence of Solvent and Temperature on BrPMO CROP | Solvent | Temp (°C) | Initiator (mol%) | Time (h) | Expected Yield (%) | Expected Mn ( g/mol ) | Dispersity ( Đ ) | Mechanism Dominance | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | DCM | 0 to 25 | 1.0 | 24 | 75 - 85 | 8,000 - 12,000 | 1.5 - 1.8 | ACE + Backbiting | | 1,4-Dioxane | 0 to 35 | 1.0 | 24 | > 90 | 15,000 - 25,000 | < 1.3 | Controlled ACE | | 1,4-Dioxane | 0 to 35 | 0.5 | 48 | > 85 | 30,000 - 45,000 | < 1.25 | Controlled ACE |
Note: 1,4-Dioxane effectively limits the formation of cyclic oligomers, leading to higher yields of the linear polymer and narrower molecular weight distributions[6].
Table 2: Troubleshooting Guide for Oxetane Polymerization
| Observation | Scientific Causality | Corrective Action |
|---|
| Low Molecular Weight / High Đ | Adventitious water initiated the Activated Monomer Mechanism (AMM) or caused premature chain transfer. | Rigorously dry the monomer over CaH2 . Ensure Schlenk line vacuum is < 0.1 Torr during prep. | | Bimodal GPC Trace | Occurrence of intramolecular backbiting leading to macrocyclic oligomers. | Switch solvent from DCM to 1,4-Dioxane to stabilize the oxonium ion[6]. Lower the propagation temperature. | | No Viscosity Increase | Initiator degradation or insufficient initiation energy. | Use fresh, sealed BF3⋅OEt2 . Ensure the initial 0 °C phase is strictly maintained before warming. |
Sources
- 1. softbeam.net:8080 [softbeam.net:8080]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. research.aston.ac.uk [research.aston.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 3-((4-Bromophenoxy)methyl)oxetane Synthesis
Introduction
3-((4-Bromophenoxy)methyl)oxetane is a valuable building block in medicinal chemistry and drug development. The incorporation of the oxetane motif can improve physicochemical properties such as solubility and metabolic stability.[1][2] This guide provides a comprehensive technical resource for researchers and scientists to optimize the synthesis of this compound, focusing on the widely used Williamson ether synthesis.[3][4] We will delve into common experimental challenges, provide evidence-based troubleshooting strategies, and answer frequently asked questions to enhance your synthetic success.
Reaction Overview
The synthesis of 3-((4-Bromophenoxy)methyl)oxetane is typically achieved through a Williamson ether synthesis, which is a classic SN2 reaction.[3][4] In this reaction, the sodium or potassium salt of 4-bromophenol (the nucleophile) reacts with a 3-(halomethyl)oxetane (the electrophile), such as 3-(chloromethyl)oxetane or 3-(bromomethyl)oxetane, to form the desired ether product.
Reaction Scheme:
Where X is a leaving group, typically Cl or Br.
Table 1: Key Reagents and Their Roles
| Reagent | Role | Key Considerations |
| 4-Bromophenol | Nucleophile Precursor | Ensure high purity to avoid side reactions. |
| 3-(Halomethyl)oxetane | Electrophile | A good leaving group (I > Br > Cl) is crucial for an efficient SN2 reaction.[3] |
| Base (e.g., NaH, K2CO3) | Deprotonating Agent | The choice of base affects reaction rate and selectivity. Stronger bases like NaH can lead to faster reactions but may also promote side reactions.[5][6] |
| Solvent (e.g., DMF, Acetonitrile) | Reaction Medium | Polar aprotic solvents are generally preferred as they solvate the cation of the base without hindering the nucleophile.[6] |
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you might encounter during the synthesis of 3-((4-Bromophenoxy)methyl)oxetane.
Question 1: Why is my reaction yield consistently low?
Answer:
Low yields in a Williamson ether synthesis can stem from several factors. A systematic approach to troubleshooting is essential.
-
Incomplete Deprotonation of 4-Bromophenol: The reaction requires the formation of the more nucleophilic phenoxide. If the base is not strong enough or is used in insufficient quantity, the concentration of the active nucleophile will be low.
-
Poor Quality of Reagents: Impurities in either the 4-bromophenol or the 3-(halomethyl)oxetane can lead to side reactions or inhibit the desired reaction.
-
Solution: Purify the starting materials before use. 4-Bromophenol can be recrystallized, and 3-(halomethyl)oxetane can be distilled.
-
-
Suboptimal Reaction Temperature: The SN2 reaction rate is temperature-dependent.
-
Insufficient Reaction Time: The reaction may not have reached completion.
-
Inefficient Purification: Significant product loss can occur during the work-up and purification steps.
-
Solution: Optimize your extraction and chromatography procedures. Ensure complete extraction from the aqueous phase and use an appropriate solvent system for column chromatography to achieve good separation.
-
Question 2: I am observing multiple spots on my TLC plate. What are the likely side products?
Answer:
The presence of multiple spots on your TLC indicates the formation of side products. In a Williamson ether synthesis, several side reactions can occur.
-
Unreacted Starting Materials: The most common "extra" spots are often the unreacted 4-bromophenol and 3-(halomethyl)oxetane.
-
Elimination Products: The base can induce an E2 elimination reaction with the 3-(halomethyl)oxetane, especially if a sterically hindered base is used or the reaction is overheated.[4] This would result in the formation of an alkene.
-
Ring-Opening of the Oxetane: While oxetanes are more stable than epoxides, they can undergo ring-opening under certain conditions, particularly in the presence of strong acids or nucleophiles.[7] This is less common under the basic conditions of a Williamson ether synthesis but can be a concern if the work-up involves strongly acidic conditions.
-
C-Alkylation of the Phenoxide: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[3] While O-alkylation is generally favored, some C-alkylation may occur, leading to isomers.
dot
Sources
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Advanced Troubleshooting for Bromophenoxy Oxetane Cross-Coupling
Overview: The Bioisosteric Advantage and Synthetic Bottlenecks
Welcome to the Technical Support Center. As drug development increasingly relies on 3,3-disubstituted oxetanes as bioisosteres for gem-dimethyl and cyclobutane groups to improve aqueous solubility and reduce lipophilicity[1], the demand for efficient cross-coupling of oxetane building blocks has surged.
However, coupling reactions involving bromophenoxy oxetanes (such as 3-(4-bromophenoxy)oxetane) are notoriously prone to low conversion. This is primarily driven by two factors: the inherent ring strain of the oxetane core (~106 kJ/mol), which makes it susceptible to Lewis acid-mediated degradation[2], and the electron-donating nature of the phenoxy ether linkage, which can stabilize palladium intermediates and stall the transmetalation step.
The following guide provides field-proven, mechanistically grounded solutions to rescue stalled reactions and prevent byproduct formation.
Diagnostic Workflow
Use the following logical matrix to identify the root cause of your coupling failure based on your LC-MS or GC-MS kinetic sampling.
Diagnostic workflow for troubleshooting low conversion in bromophenoxy oxetane cross-coupling.
Frequently Asked Questions (Troubleshooting Q&A)
Q1: My Suzuki-Miyaura coupling with 3-(4-bromophenoxy)oxetane is stalling at <30% conversion. What is the mechanistic cause? A1: Stalled conversion in the coupling of bromophenoxy oxetanes is rarely an oxidative addition issue, as the aryl C-Br bond is sufficiently reactive. Instead, the bottleneck is typically transmetalation or catalyst deactivation. Traditional catalysts like PdCl2(dppf) or unliganded palladium can aggregate into inactive Pd black during slow catalytic cycles[3]. Solution: Switch to a bulky, electron-rich precatalyst like XPhos Pd G3. This ensures the rapid, quantitative generation of an active, monoligated L-Pd(0) species that resists aggregation and accelerates transmetalation.
Q2: LC-MS shows complete consumption of the starting material, but my primary product is the protodehalogenated phenoxyoxetane. How do I fix this? A2: Protodehalogenation (reduction of the C-Br bond to C-H) occurs when transmetalation is slower than the competitive protonation of the Pd(II)-aryl intermediate. The phenoxy ether linkage is electron-donating, which stabilizes the Pd(II) complex and inadvertently slows down transmetalation. Solution: To outcompete protonation, increase the nucleophilicity of your boronic acid by using a stronger, highly soluble base system, such as aqueous K3PO4 in 1,4-dioxane. Ensure your solvents are rigorously sparged with argon, as adventitious water acts as the primary proton source.
Q3: I am observing significant degradation and ring-opening of the oxetane moiety. Why does this happen? A3: The oxetane ring possesses a high ring strain energy of approximately 106 kJ/mol[2]. While generally more stable than epoxides, oxetanes are highly susceptible to Lewis acid-mediated ring opening and nucleophilic attack at elevated temperatures[4]. If you are using Ni-catalysis or unliganded Pd, the metal itself can act as a Lewis acid, coordinating to the oxetane oxygen and triggering C-O bond cleavage[5]. Solution: Limit reaction temperatures to ≤80°C, use strongly coordinating biaryl phosphine ligands to fully occupy the metal's coordination sphere, and avoid harsh Lewis acidic additives.
Quantitative Condition Optimization
The following table summarizes the causal relationship between reaction conditions and conversion outcomes for 3-(4-bromophenoxy)oxetane Suzuki couplings.
| Catalyst System | Base | Solvent System | Temp (°C) | Conversion (%) | Primary Outcome / Issue |
| Pd(PPh3)4 (5 mol%) | Na2CO3 (2.0 eq) | Toluene/H2O (5:1) | 90 | 35 | High protodehalogenation |
| PdCl2(dppf) (5 mol%) | KOAc (3.0 eq) | 1,4-Dioxane | 90 | 55 | Slow transmetalation[3] |
| NiCl2(dme)/dtbbpy | Cs2CO3 (2.0 eq) | DMF | 80 | 40 | Oxetane ring-opening[2] |
| XPhos Pd G3 (2 mol%) | K3PO4 (3.0 eq) | Dioxane/H2O (10:1) | 80 | >95 | Clean conversion, optimal |
Self-Validating Experimental Protocol
High-Yield Suzuki-Miyaura Coupling of 3-(4-Bromophenoxy)oxetane Mechanistic Design: This protocol utilizes XPhos Pd G3 to bypass catalyst activation bottlenecks and employs a biphasic Dioxane/H2O system to maximize base solubility while minimizing protodehalogenation.
Step 1: Reagent Assembly & Catalyst Pre-activation
-
In a flame-dried Schlenk tube, add 3-(4-bromophenoxy)oxetane (1.0 equiv, limiting reagent), the arylboronic acid (1.5 equiv), and XPhos Pd G3 (0.02 equiv, 2 mol%).
-
Validation Check: The use of the G3 precatalyst ensures a strict 1:1 ratio of Pd to ligand, preventing the formation of unreactive Pd clusters before the cycle begins.
Step 2: Base Addition & Degassing
-
Add anhydrous K3PO4 (3.0 equiv).
-
Introduce 1,4-Dioxane and deionized H2O (10:1 v/v ratio).
-
Sparge the mixture with Argon for a minimum of 15 minutes.
-
Causality: Rigorous deoxygenation prevents the oxidation of the electron-rich phosphine ligand and the premature decay of the Pd(0) active species.
Step 3: Execution & Kinetic Monitoring
-
Seal the tube and heat to 80°C in a pre-equilibrated oil bath. Do not exceed 80°C to protect the oxetane ring.
-
Validation Check: At t = 1h, withdraw a 50 µL aliquot under Argon, quench with cold acetonitrile, and analyze via LC-MS. You should observe >50% consumption of the bromophenoxy oxetane (m/z ~228) and the appearance of the product mass. If protodehalogenation (m/z ~150) is >5%, verify the integrity of your argon seal.
Step 4: Quench and Isolation
-
After 4-12 hours (upon complete consumption of starting material), cool the reaction to room temperature.
-
Dilute with EtOAc and wash with water.
-
Critical Warning: Do not use strong acidic washes (e.g., 1M HCl) during workup. The oxetane ring is highly acid-sensitive and will undergo rapid hydrolytic ring-opening.
-
Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography (silica gel, Hexanes/EtOAc gradient).
References
-
Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral or Parenteral Dosing Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews - ACS Publications URL:[Link]
-
Synthesis and In Vitro Evaluation of 8-Pyridinyl-Substituted Benzo[e]imidazo[2,1-c][1,2,4]triazines as Phosphodiesterase 2A Inhibitors Source: MDPI URL:[Link]
-
Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review Source: ResearchGate URL:[Link]
Sources
Validation & Comparative
An In-Depth Technical Guide to the ¹³C NMR Spectral Analysis of 3-((4-Bromophenoxy)methyl)-3-methyloxetane: A Comparison of Analytical Workflows
Introduction
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with emerging pharmacophores. The oxetane ring has revolutionized modern drug discovery, serving as a highly polar, three-dimensional bioisostere for gem-dimethyl and carbonyl groups[1]. By incorporating oxetanes, medicinal chemists can predictably lower lipophilicity (LogD), enhance aqueous solubility, and block metabolically labile sites[2].
The compound 3-((4-bromophenoxy)methyl)-3-methyloxetane is a quintessential building block in this space. However, its structural verification via ¹³C NMR spectroscopy presents a notorious challenge: resolving the quaternary carbon at the C3 position of the oxetane ring. Due to the absence of attached protons, this carbon suffers from exceptionally long longitudinal relaxation times ( T1 ) and negligible Nuclear Overhauser Effect (NOE) enhancement.
This guide objectively compares the performance of a Standard 1D ¹³C NMR workflow against an Advanced Multiparametric 2D NMR workflow for the characterization of this molecule, providing researchers with a self-validating protocol for oxetane analysis.
Chemical Structure & ¹³C NMR Chemical Shift Analysis
Before optimizing the instrument, we must establish the theoretical foundation of the molecule's electronic environment. The ¹³C NMR spectrum of 3-((4-bromophenoxy)methyl)-3-methyloxetane contains 8 distinct carbon environments[3].
Table 1: ¹³C NMR Chemical Shift Assignments and Causality
| Position | Carbon Type | Chemical Shift (δ, ppm) | Mechanistic Causality |
| C2, C4 | Oxetane CH2 | ~80.4 | Strongly deshielded by the adjacent highly electronegative ether oxygen. Ring strain increases the s-character of the C-O bonds, further shifting the resonance downfield[4]. |
| C6 | Methylene Linker | ~73.6 | Deshielded by the phenoxy oxygen, but lacks the extreme ring strain of the oxetane core[5]. |
| C3 | Oxetane Quaternary | ~39.5 | Deshielded relative to a standard alkane due to the β -effect of the oxetane oxygen. Lacks attached protons, resulting in weak signal intensity[3]. |
| C5 | Methyl CH3 | ~21.5 | Standard aliphatic methyl group, slightly deshielded by the β -oxygen effect. |
| C1' | Aromatic Ipso (to O) | ~157.6 | Strongly deshielded by the mesomeric electron-donating effect (+M) of the ether oxygen. |
| C3', C5' | Aromatic Ortho (to Br) | ~132.5 | Standard aromatic carbons, slightly deshielded by the inductive effect of bromine. |
| C2', C6' | Aromatic Ortho (to O) | ~116.3 | Shielded by the +M effect of the ether oxygen, increasing electron density at the ortho positions. |
| C4' | Aromatic Ipso (to Br) | ~113.8 | Shielded by the "heavy atom effect" of the covalently bound bromine atom, which increases diamagnetic shielding[6]. |
Workflow Comparison: Standard vs. Advanced NMR
When analyzing 3,3-disubstituted oxetanes, the chosen analytical workflow dictates the integrity of the structural assignment. Relying on standard protocols often leads to missing quaternary nodes.
Table 2: Performance Comparison of NMR Workflows
| Parameter | Standard Workflow (400 MHz RT Probe) | Advanced Workflow (600 MHz CryoProbe + 2D) |
| Hardware | 400 MHz, Room Temperature Probe | 600 MHz, Helium-Cooled CryoProbe |
| Pulse Sequence | 1D ¹³C (zgpg30) | 1D ¹³C (zgig) + 2D HSQC/HMBC |
| Relaxation Delay (D1) | 2.0 seconds | 5.0 seconds (1D) / 1.5 seconds (2D) |
| Total Acquisition Time | ~2 hours (1024 scans) | ~45 minutes (Total for 1D + 2D) |
| C3 Quaternary S/N | < 3:1 (Often lost in baseline noise) | > 15:1 (Unambiguous detection) |
| Structural Confidence | Ambiguous (Missing quaternary nodes) | Self-Validating (Confirmed via 2JCH / 3JCH HMBC) |
Causality Behind the Advanced Workflow:
-
Cryogenic Cooling : Thermal noise in the receiver coils is the primary limiting factor in ¹³C NMR sensitivity. By cooling the RF coils and preamplifier to ~20 K, the CryoProbe reduces electronic noise, increasing the Signal-to-Noise Ratio (S/N) by a factor of 3 to 4. This is critical for detecting the weak C3 and C4' quaternary carbons without requiring overnight acquisitions.
-
Extended Relaxation Delay (D1) : Quaternary carbons lack dipole-dipole relaxation pathways. If D1 is too short (e.g., 2s), these spins do not return to thermal equilibrium between pulses, causing severe signal attenuation. Extending D1 to 5 seconds ensures quantitative reliability[7].
-
Inverse Gated Decoupling (zgig) : Standard decoupling (zgpg30) relies on NOE to boost ¹³C signals. However, quaternary carbons benefit minimally from NOE. Inverse gated decoupling suppresses NOE while maintaining singlet peaks, providing a true representation of carbon populations.
Experimental Protocol: The Self-Validating Advanced Workflow
To ensure absolute trustworthiness, the following step-by-step methodology must be employed. This protocol creates a self-validating system where 1D data is independently corroborated by 2D correlations.
Step 1: Sample Preparation
-
Weigh exactly 15.0 mg of highly purified 3-((4-bromophenoxy)methyl)-3-methyloxetane.
-
Dissolve the compound in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Transfer the homogeneous solution to a high-quality 5 mm NMR tube, ensuring a solvent depth of exactly 4.0 cm to optimize magnetic field homogeneity (shimming).
Step 2: Instrument Calibration (600 MHz CryoProbe)
-
Insert the sample and allow 5 minutes for thermal equilibration at 298 K.
-
Perform automated Tuning and Matching (ATMA) for both ¹H and ¹³C channels to maximize RF power transfer.
-
Execute gradient shimming (TopShim) on the ²H lock signal to achieve a line width of < 0.5 Hz for the TMS proton signal.
Step 3: 1D ¹³C Acquisition
-
Load the inverse gated decoupling pulse sequence (zgig).
-
Set the spectral width (SW) to 250 ppm and the transmitter frequency offset (O1P) to 100 ppm.
-
Set the relaxation delay (D1) to 5.0 seconds and acquire 512 scans.
-
Process with a line broadening (LB) of 1.0 Hz.
Step 4: 2D HMBC Acquisition (The Validation Step)
-
Load the ¹H-¹³C HMBC pulse sequence (hmbcgplpndqf).
-
Optimize the long-range coupling delay for nJCH=8 Hz (typically 62.5 ms).
-
Acquire 128 increments in the indirect (¹³C) dimension with 4 scans per increment.
-
Validation : Analyze the 2D spectrum. You must observe cross-peaks connecting the methyl protons (~1.4 ppm) and the oxetane ring protons (~4.5 ppm) to the C3 quaternary carbon (~39.5 ppm). This multi-bond correlation definitively proves the existence and chemical shift of C3, even if the 1D signal is weak.
Logical Workflow Visualization
The following diagram illustrates the logical divergence between the standard and advanced analytical workflows.
Caption: Workflow comparison for NMR structural elucidation of oxetane bioisosteres.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Studies on PBFMO- b -PNMMO alternative block thermoplastic elastomers as potential binders for solid propellants - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05517G [pubs.rsc.org]
- 6. 4-Bromoanisole | C7H7BrO | CID 7730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Comparative Hydrolysis Profiles of Oxetane Ethers vs. Oxetane Esters: A Guide for Medicinal Chemists
In modern medicinal chemistry, the incorporation of sp³-rich motifs is a proven strategy to improve the physicochemical properties of drug candidates[1]. Oxetanes, highly strained four-membered cyclic ethers, are widely deployed as bioisosteres for gem-dimethyl and carbonyl groups to enhance aqueous solubility, lower lipophilicity (LogD), and improve metabolic stability[2].
However, a critical design decision arises when linking the oxetane core to the rest of the pharmacophore: should one use an oxetane ester or an oxetane ether?
While oxetane esters are synthetically accessible, their ester linkage introduces a significant metabolic and chemical liability. Recently, oxetane ethers have been developed as robust ester isosteres, demonstrating remarkable resistance to both chemical and enzymatic hydrolysis[3]. As application scientists, we must move beyond merely synthesizing these analogs and understand the thermodynamic and enzymatic forces that dictate their survival in vivo. This guide provides an in-depth comparative analysis of the hydrolysis rates of oxetane ethers versus oxetane esters, detailing the mechanistic causality behind their stability profiles and providing self-validating experimental protocols for your drug development workflows.
Mechanistic Causality: Chemical and Enzymatic Hydrolysis
The stability of an oxetane-containing molecule depends on two distinct vulnerabilities: the exocyclic linkage (ether vs. ester) and the strained four-membered oxetane ring itself[4].
1. Exocyclic Linkage Cleavage:
-
Oxetane Esters: The carbonyl carbon of the ester linkage is highly electrophilic. Under basic conditions (e.g., hydroxide ions) or in the presence of ubiquitous in vivo carboxylesterases (CES), the ester bond undergoes rapid hydrolysis[5]. This cleavage separates the oxetane motif from the parent drug, negating its bioisosteric benefits and potentially generating toxic acid/alcohol byproducts.
-
Oxetane Ethers: The C–O ether bond lacks this electrophilic center. As a result, it is completely inert to basic hydrolysis and standard esterase activity, providing a vast improvement in plasma stability[3].
2. Oxetane Ring Opening:
-
Acidic Conditions: The oxetane ring oxygen is susceptible to protonation at low pH (pH < 2). Protonation creates an excellent leaving group, and the inherent ring strain (~106 kJ/mol) drives nucleophilic attack (e.g., by water), leading to ring-opening to form a diol[1]. Both ethers and esters face this liability, though 3,3-disubstituted oxetanes exhibit superior stability due to the steric shielding of the adjacent carbons[2].
-
Enzymatic Ring Opening: Human microsomal epoxide hydrolase (mEH) has been identified as a primary non-oxidative metabolic clearance pathway for oxetanes. mEH catalyzes the direct addition of water across the oxetane ring[2]. The rate of mEH hydrolysis is highly dependent on the steric bulk surrounding the ring, rather than whether the linkage is an ether or an ester.
Comparative Hydrolysis Data
The following table summarizes the quantitative and qualitative hydrolysis rates of 3,3-disubstituted oxetane ethers versus their corresponding oxetane esters across various physiological and stress conditions.
| Environmental Condition | Oxetane Ether Profile | Oxetane Ester Profile | Mechanistic Outcome |
| Basic (1M NaOH, 37°C, 24h) | >99% Recovery (Highly Stable) | <5% Recovery (Rapid Hydrolysis) | Ester cleavage in esters; Ethers resist nucleophilic attack. |
| Acidic (1M HCl, 37°C, 1h) | ~95% Recovery (Stable) | ~90% Recovery (Stable) | Minor oxetane ring-opening for both; linkages remain intact. |
| Human Plasma (Esterases) | Stable (t½ > 24h) | Unstable (t½ < 1h) | CES rapidly hydrolyzes the ester linkage. |
| Human Liver Microsomes (mEH) | Moderate to Slow Hydrolysis | Moderate to Slow Hydrolysis | mEH-mediated ring opening occurs in both, dictated by sterics. |
Experimental Workflows: Self-Validating Protocols
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal standards and control compounds to verify that the observed degradation is specific to the intended mechanism (e.g., distinguishing ester cleavage from ring opening).
Protocol 1: Chemical Hydrolysis Stability Assay (Acid/Base)
Causality Focus: Isolating linkage stability from ring stability.
-
Preparation: Prepare a 10 mM stock of the oxetane ether, the oxetane ester, and a control compound (e.g., procaine for base sensitivity) in DMSO.
-
Reaction Matrix: Dilute stocks to a final concentration of 10 µM in three separate aqueous buffers:
-
Acidic: 0.1 M HCl (pH 1.0)
-
Physiological: 50 mM Phosphate Buffer (pH 7.4)
-
Basic: 0.1 M NaOH (pH 13.0)
-
-
Incubation: Incubate samples at 37°C in a thermoshaker.
-
Quenching & Sampling: At t = 0, 1, 4, 12, and 24 hours, extract 50 µL aliquots. Quench the basic samples with equivalent HCl, and acidic samples with equivalent NaOH. Add an internal standard (e.g., labetalol) to all quenched samples.
-
LC-MS/MS Analysis: Quantify the disappearance of the parent mass. Crucial Step: Monitor for specific mass shifts. A loss of the oxetane mass indicates ester cleavage, while an addition of +18 Da (H₂O) indicates oxetane ring opening.
Protocol 2: Enzymatic Hydrolysis Assay (mEH and Carboxylesterases)
Causality Focus: Differentiating exocyclic esterase cleavage from mEH-mediated ring opening.
-
Enzyme Preparation: Prepare solutions of recombinant human mEH (50 µg/mL) and human liver carboxylesterase 1 (hCES1, 50 µg/mL) in 100 mM potassium phosphate buffer (pH 7.4).
-
Incubation: Pre-warm the enzyme solutions to 37°C for 5 minutes. Initiate the reaction by adding the oxetane test compounds (1 µM final concentration, <1% DMSO).
-
Time-Course Sampling: Remove 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.
-
Quenching: Immediately crash the proteins by adding 150 µL of ice-cold acetonitrile containing the internal standard. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Validation: The oxetane ester must show rapid depletion in the hCES1 incubation (ester cleavage), while the oxetane ether remains intact. Both compounds may show slow depletion in the mEH incubation (+18 Da mass shift), validating the enzyme-specific vulnerabilities.
Visualizing the Hydrolysis Logic
Workflow for evaluating oxetane ether and ester hydrolysis stability.
Mechanistic divergence in hydrolysis pathways for oxetane ethers versus esters.
References
-
Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry Source: acs.org URL:[Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks Source: chemrxiv.org URL:[Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews Source: acs.org URL:[Link]
-
Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols Source: rsc.org URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
